2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUSGMMMFSWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591494 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135807-51-1 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key building block in the development of various pharmaceutical compounds. This guide offers detailed experimental protocols, a summary of physicochemical properties, and a workflow for its preparation, intended to support researchers in medicinal chemistry and organic synthesis.
Introduction
This compound, also known as N-Boc-2-aminophenylacetic acid, is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1] The presence of the tert-Butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at other positions of the molecule, making it a crucial component in the synthesis of peptides and other bioactive compounds.[1] Its structural framework is found in various pharmacologically active agents.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 135807-51-1 | [2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| Appearance | Light yellow to yellow solid (predicted) | [2] |
| Boiling Point | 355.6 ± 25.0 °C (predicted) | [2] |
| Density | 1.220 ± 0.06 g/cm³ (predicted) | [2] |
| pKa | 4.19 ± 0.10 (predicted) | [2] |
Synthesis Methodology
The primary synthetic route to this compound involves the protection of the amino group of 2-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol
This protocol outlines a standard procedure for the N-Boc protection of 2-aminophenylacetic acid.
Materials:
-
2-Aminophenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolution: Dissolve 2-aminophenylacetic acid in a mixture of dioxane (or THF) and water.
-
Basification: Add a suitable base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the amino group, facilitating the nucleophilic attack on the Boc anhydride.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same organic solvent to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Add water to the residue and wash with a non-polar solvent like hexane to remove any unreacted Boc anhydride.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.
-
Dry the purified product under vacuum.
-
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data is summarized below.
Characterization Data Summary
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methylene carbon, and the methyl carbons of the Boc group. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (251.28 g/mol ). |
Logical Relationship of Synthesis and Characterization
The successful synthesis of the target compound is critically dependent on a logical workflow that integrates the reaction process with rigorous characterization at each key stage.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocol and expected characterization data serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications. Adherence to the described methodologies will facilitate the efficient and reliable preparation of this important synthetic intermediate.
References
An In-depth Technical Guide to 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key intermediate in organic synthesis. The document details its discovery and history, physicochemical properties, and a detailed experimental protocol for its preparation. The synthesis is presented with a corresponding workflow diagram generated using Graphviz (DOT language) for enhanced clarity. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Introduction
This compound, also known as N-Boc-2-aminophenylacetic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective reactions at other sites of the molecule. This guide will delve into the known information about this compound, from its likely origins as a synthetic intermediate to its practical synthesis and characterization.
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence in the chemical literature is more of an evolutionary consequence of the widespread adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis, a strategy that became prominent in the mid-20th century.
The parent compound, 2-aminophenylacetic acid, is a known substance. The synthesis of the title compound is a straightforward N-protection reaction, a common and well-established procedure in organic chemistry. Therefore, its first synthesis was likely performed as a routine step in a larger synthetic sequence and may not have been considered novel enough to warrant a dedicated publication. Chemical supplier catalogs and patents related to compounds requiring a protected 2-aminophenylacetic acid moiety are the most likely places to find early mentions of this compound. Its history is thus intrinsically linked to the history of Boc-protection in peptide synthesis and medicinal chemistry. Today, it is recognized as a commercially available and widely used synthetic intermediate.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data is primarily sourced from comprehensive chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄ | PubChem |
| Molecular Weight | 251.28 g/mol | PubChem |
| CAS Number | 142355-61-7 | Vendor Information |
| Appearance | White to off-white powder | Typical |
| Melting Point | Not consistently reported | - |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | General Knowledge |
Note: Some databases provide data for "2-(((tert-butoxy)carbonyl)amino)phenylacetic acid" without specifying the isomer. The data presented here is for the 2-amino isomer where available.
Experimental Protocols
The most common and direct method for the synthesis of this compound is the N-protection of 2-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).
Synthesis of this compound
Principle: This reaction involves the nucleophilic attack of the amino group of 2-aminophenylacetic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the resulting acidic byproducts.
Materials:
-
2-Aminophenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or a similar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle (optional)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-aminophenylacetic acid (1 equivalent) in a mixture of THF and water.
-
Basification: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until it dissolves.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in THF.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Add water to the remaining aqueous solution and wash with a nonpolar organic solvent like hexane to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl). This will precipitate the product.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
-
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a fundamentally important synthetic intermediate whose utility lies in the strategic use of the Boc protecting group. While its discovery is not marked by a specific historical event, its application is widespread in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This guide provides researchers and drug development professionals with a concise yet comprehensive resource, detailing its properties and a reliable protocol for its synthesis, thereby facilitating its use in further research and development endeavors.
References
Spectroscopic and Synthetic Guide to Boc-Protected 2-Aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Boc-protected 2-aminophenylacetic acid (2-(tert-butoxycarbonylamino)phenylacetic acid), a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside a robust synthetic methodology.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Boc-protected 2-aminophenylacetic acid. This data is intended to serve as a reference for researchers in the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5-11.0 | br s | 1H | COOH |
| ~8.0-8.2 | d | 1H | Ar-H (ortho to CH₂COOH) |
| ~7.1-7.4 | m | 3H | Ar-H |
| ~6.8-7.0 | s | 1H | NH |
| 3.65 | s | 2H | CH₂ |
| 1.52 | s | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~176.5 | COOH |
| ~152.8 | C=O (Boc) |
| ~137.0 | Ar-C (quaternary) |
| ~131.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~125.0 | Ar-CH |
| ~123.0 | Ar-C (quaternary) |
| ~118.0 | Ar-CH |
| ~81.0 | C(CH₃)₃ |
| ~40.0 | CH₂ |
| ~28.3 | C(CH₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| ~3350 | Medium | N-H stretch (amide) |
| ~2980, 2930 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid and Boc group) |
| ~1520 | Strong | N-H bend (amide II) |
| ~1450, 1370 | Medium | C-H bend (aliphatic) |
| ~1250, 1160 | Strong | C-O stretch (ester and acid) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z | Assignment |
| 250.1 | [M-H]⁻ |
| 194.1 | [M-H - C₄H₈]⁻ (loss of isobutylene) |
| 150.1 | [M-H - Boc]⁻ |
Experimental Protocols
Synthesis of Boc-Protected 2-Aminophenylacetic Acid
This protocol details the synthesis of Boc-protected 2-aminophenylacetic acid from 2-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Aminophenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure Boc-protected 2-aminophenylacetic acid.
Spectroscopic Characterization Protocol
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Process the spectra using appropriate software and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the solid product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.
Visualizations
The following diagrams illustrate the key chemical transformation and the general workflow for the synthesis and analysis of Boc-protected 2-aminophenylacetic acid.
Caption: Synthesis of Boc-Protected 2-Aminophenylacetic Acid.
Caption: Experimental Workflow for Synthesis and Analysis.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
Introduction
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a derivative of phenylacetic acid and a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and peptidomimetics. The structural elucidation and purity assessment of this compound are crucial for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize data from closely related structures and spectral prediction to offer a comprehensive interpretation.
Predicted NMR Spectral Data
The ¹H and ¹³C NMR spectral data are presented in the following tables. These values are based on the analysis of structurally similar compounds and theoretical chemical shift predictions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~8.0-8.2 | Singlet | 1H | -NH- |
| ~7.1-7.4 | Multiplet | 4H | Ar-H |
| ~3.6 | Singlet | 2H | -CH₂- |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~175-178 | Quaternary | -COOH |
| ~153-155 | Quaternary | -C=O (Boc) |
| ~135-140 | Quaternary | Ar-C (C-NH) |
| ~130-132 | Methine | Ar-CH |
| ~128-130 | Methine | Ar-CH |
| ~125-127 | Quaternary | Ar-C (C-CH₂) |
| ~123-125 | Methine | Ar-CH |
| ~118-120 | Methine | Ar-CH |
| ~80-82 | Quaternary | -C(CH₃)₃ |
| ~40-42 | Methylene | -CH₂- |
| ~28 | Methyl | -C(CH₃)₃ |
Experimental Protocols
A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of N-Boc protected amino acids is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH and -NH).
NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
Visualizations
Logical Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow for assigning the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Caption: Logical workflow for NMR spectral assignment.
Experimental Workflow for NMR Analysis
The diagram below outlines the key steps in the experimental workflow for obtaining and analyzing the NMR spectra of the target compound.
Caption: Experimental workflow for NMR analysis.
Technical Guide: Physicochemical Properties of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Due to a scarcity of publicly available experimental data for this specific ortho-isomer, this document also presents comparative data for the corresponding meta- and para-isomers to offer a broader context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside graphical representations of these workflows to aid in laboratory application.
Introduction
This compound is an organic compound that belongs to the class of N-protected amino acids. The presence of a carboxylic acid group, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a phenyl ring gives this molecule a unique combination of properties relevant to organic synthesis and medicinal chemistry. The Boc protecting group is notable for its stability under a variety of reaction conditions and its facile removal under acidic conditions, making it a cornerstone in peptide synthesis and the preparation of complex organic molecules. The substitution pattern on the phenyl ring is expected to influence its chemical reactivity, biological activity, and physical properties.
This guide focuses on the ortho-isomer and aims to consolidate the available information on its physicochemical characteristics.
Core Physicochemical Properties
Direct experimental data for this compound is not widely available in peer-reviewed literature or commercial supplier catalogs. However, fundamental properties can be calculated, and estimations can be made based on its structure and comparison with its isomers.
Table 1: General and Calculated Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₇NO₄ | Calculated |
| Molecular Weight | 251.28 g/mol | Calculated[1][2] |
| CAS Number | Not explicitly found for the ortho-isomer. | - |
Table 2: Comparative Physicochemical Data of Isomers
To provide a comparative perspective, the following table summarizes available data for the meta- and para-isomers, as well as the unprotected parent compound, 2-aminophenylacetic acid.
| Property | 2-(2-aminophenyl)acetic acid | 2-(3-((Boc)amino)phenyl)acetic acid | 2-(4-((Boc)amino)phenyl)acetic acid |
| CAS Number | 3342-78-7[3][4] | 123036-51-1[2] | 81196-09-0 |
| Molecular Formula | C₈H₉NO₂ | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 151.16 g/mol [3] | 251.28 g/mol [2] | 251.28 g/mol [1] |
| Melting Point | 125-127 °C | Not Available | 138-142 °C |
| pKa (predicted) | ~4.3 (carboxylic acid), ~4.6 (anilinium) | ~4.5 (carboxylic acid) | ~4.5 (carboxylic acid) |
| LogP (predicted) | 0.8 | 2.5 | 2.5 |
| Appearance | Solid | - | - |
Note: Predicted values are estimations and should be confirmed by experimental data.
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[5] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[5]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[5]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[5]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]
Workflow for Melting Point Determination
Solubility Determination
Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach is typically employed to classify a compound's solubility.[8][9]
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A series of solvents are used in a specific order: water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[8][10]
-
Procedure: Approximately 25 mg of the compound is added to 0.75 mL of the solvent in a test tube. The mixture is vigorously shaken.[8]
-
Observation: The compound is classified as "soluble" if it dissolves completely. If it does not dissolve in water, the subsequent solvents are used to test for acidic or basic functional groups.
-
Solubility in 5% NaOH suggests an acidic compound (e.g., carboxylic acid).[10]
-
Solubility in 5% NaHCO₃ indicates a relatively strong acid.
-
Solubility in 5% HCl points to a basic compound (e.g., an amine).[9]
-
Solubility in concentrated H₂SO₄ suggests the presence of a functional group that can be protonated, such as an alkene or an alcohol.
-
Logical Flow for Solubility Classification
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is of primary interest.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility.[11]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[11]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[12]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11]
Workflow for pKa Determination by Potentiometric Titration
Synthetic Pathway Considerations
While no specific signaling pathways involving this compound have been identified in the searched literature, its structure suggests a primary role as a building block in organic synthesis. Its synthesis would logically proceed from the protection of the amino group of 2-aminophenylacetic acid.
References
- 1. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-((tert-butoxycarbonyl)amino)phenyl)acetic acid | CAS:123036-51-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Aminophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. m.youtube.com [m.youtube.com]
Technical Guide: 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a protected amino acid derivative. Due to its structure, this compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional groups within a molecule.[1]
Chemical Identity and Properties
-
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid (para-isomer): 81196-09-0[2]
-
2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid: 3601-66-9[3]
-
(R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid: 33125-05-2[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₄ | PubChem[2][3] |
| Molecular Weight | 251.28 g/mol | PubChem[2][3] |
| Exact Mass | 251.11575802 Da | PubChem[2][3] |
| Appearance | White to off-white powder (predicted) | N/A |
| CAS Number | Not readily available for the 2-isomer | N/A |
Experimental Protocols
The following sections detail the methodologies for the synthesis (protection) of this compound and its subsequent deprotection.
2.1. Synthesis via Boc Protection of 2-(2-Aminophenyl)acetic Acid
This protocol describes the protection of the amino group of 2-(2-aminophenyl)acetic acid using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out under basic conditions.[5][6]
Materials and Reagents:
-
2-(2-Aminophenyl)acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve 2-(2-aminophenyl)acetic acid (1.0 equivalent) in a mixture of THF (or dioxane) and water.
-
Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in THF (or dioxane) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify with 1M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
2.2. Deprotection of this compound
The Boc group is labile under acidic conditions and can be readily removed to regenerate the free amine.[7]
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The evolution of CO₂ gas may be observed.[7]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and evaporate the solvent to obtain the deprotected product.
Synthesis and Deprotection Workflow
The following diagram illustrates the chemical workflow for the synthesis of this compound and its subsequent deprotection.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 | CID 571805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to Boc-(2-aminophenyl)acetic Acid: Properties, Synthesis, and Applications
Introduction: Boc-(2-aminophenyl)acetic acid, systematically known as 2-(tert-butoxycarbonylamino)phenylacetic acid, is a pivotal synthetic intermediate widely utilized in medicinal chemistry and organic synthesis.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it an essential building block for the development of complex bioactive molecules, particularly in pharmaceutical research.[1] This guide provides a comprehensive overview of its chemical properties, a representative experimental protocol for its synthesis, and its significant applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
The key quantitative properties of Boc-(2-aminophenyl)acetic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 251.28 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |
| CAS Number | 135807-51-1 | [1][2] |
| Appearance | White to pale pink or light yellow solid | [1][2] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | [1][2] |
| Predicted Boiling Point | 355.6 ± 25.0 °C | [2] |
| Predicted Density | 1.220 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.19 ± 0.10 | [2] |
Core Applications in Research and Development
Boc-(2-aminophenyl)acetic acid is a versatile reagent with significant applications in several areas of chemical and pharmaceutical science.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its structure is particularly valuable for creating drugs that target neurological disorders, allowing for modifications that can enhance the efficacy of the final active pharmaceutical ingredient.[1]
-
Peptide Synthesis: In peptide chemistry, the Boc group is a widely used protecting group for amines.[1] This compound allows for the selective protection of the amino group, preventing unwanted side reactions and facilitating the controlled, stepwise formation of complex peptide chains.[1]
-
Bioconjugation: The molecule can be utilized in bioconjugation processes, which involve linking biomolecules to other agents, such as therapeutics.[1][4] This is a critical step in the development of targeted drug delivery systems.[4]
-
Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, it is also a valuable building block for the synthesis of agrochemicals and other fine chemicals due to its stability and reactivity in various coupling reactions.[1]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a Boc-protected amine, which is the core transformation in preparing compounds like Boc-(2-aminophenyl)acetic acid from its corresponding free amine (2-aminophenylacetic acid).
Objective: To protect the primary amine of an aminophenylacetic acid derivative using Di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Aminophenylacetic acid or related amino acid derivative
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.5 equivalents)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
0.1 N aqueous Hydrochloric Acid (HCl)
-
tert-Butyl methyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure: [5]
-
A solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in dry THF is prepared in a round-bottom flask equipped with a magnetic stir bar.[5]
-
The solution is cooled to 0 °C using an ice bath.[5]
-
The amino acid (e.g., 2-aminophenylacetic acid, 1.5 equivalents) is added dropwise to the cooled Boc₂O solution.[5]
-
The reaction mixture is allowed to warm to room temperature and is stirred overnight.[5]
-
After the reaction is complete, a saturated aqueous solution of NaHCO₃ is added to the mixture.[5]
-
The mixture is then extracted three times with a suitable organic solvent like tert-butyl methyl ether.[5]
-
The combined organic extracts are washed sequentially with 0.1 N aqueous HCl and then with a saturated aqueous NaHCO₃ solution.[5]
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Boc-protected product.
-
Further purification can be performed by column chromatography or recrystallization if necessary.
Visualizations
Logical Workflow for Synthesis
The diagram below illustrates a generalized workflow for the synthesis of Boc-(2-aminophenyl)acetic acid, highlighting the key protection step.
Caption: Generalized workflow for Boc protection of 2-aminophenylacetic acid.
Application in Peptide Synthesis
This diagram shows the logical role of Boc-(2-aminophenyl)acetic acid as a building block in a standard solid-phase peptide synthesis cycle.
Caption: Role of a Boc-protected amino acid in a peptide synthesis cycle.
References
Technical Guide: Solubility Profile of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this guide presents a general framework for solubility determination. It includes a standardized experimental protocol for assessing solubility, an exemplary data table illustrating how results can be presented, and a detailed workflow diagram for the experimental process. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies for this and similar compounds.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation development. Understanding its solubility in various organic solvents is essential for purification, crystallization, and the design of drug delivery systems. This guide outlines the methodologies to determine and present such solubility data.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly accessible literature. Therefore, the following table provides an exemplary representation of how such data should be structured for a comparable organic compound. The values presented are for illustrative purposes and should not be considered as experimentally verified data for the compound .
Table 1: Exemplary Solubility of a Representative Boc-Protected Phenylacetic Acid Derivative at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Classification |
| Methanol | 32.7 | > 100 | Freely Soluble |
| Ethanol | 24.5 | > 50 | Soluble |
| Acetone | 20.7 | > 30 | Soluble |
| Dichloromethane | 8.9 | ~ 20 | Sparingly Soluble |
| Ethyl Acetate | 6.0 | ~ 15 | Sparingly Soluble |
| Toluene | 2.4 | < 1 | Slightly Soluble |
| Hexane | 1.9 | < 0.1 | Practically Insoluble |
Note: The data in this table is hypothetical and serves as a template for presenting experimental results.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound like this compound in various organic solvents using the isothermal shake-flask method, which is considered the gold standard for solubility measurements.
Objective: To determine the equilibrium solubility of the target compound in selected organic solvents at a constant temperature.
Materials:
-
This compound (solid, pure form)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of each selected organic solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor.
-
The results are typically expressed in units of g/L or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for solubility determination.
The Role of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a versatile bifunctional building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its unique structure, featuring a Boc-protected aniline and a reactive acetic acid side chain, allows for a range of strategic chemical transformations. This technical guide elucidates the core mechanism of action of this compound in the synthesis of quinolone derivatives, a prominent class of nitrogen-containing heterocycles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a comprehensive understanding of its synthetic utility.
Introduction: A Versatile Scaffold for Drug Discovery
This compound, also known as N-Boc-2-aminophenylacetic acid, has emerged as a valuable intermediate in pharmaceutical and chemical research. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen serves to moderate the nucleophilicity of the amine, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. The carboxylic acid moiety, in turn, provides a handle for a variety of chemical manipulations, including amide bond formation and esterification, which are pivotal for subsequent cyclization reactions.
The strategic importance of this compound lies in its ability to act as a precursor to a variety of heterocyclic systems. The ortho-relationship of the protected amino group and the acetic acid side chain is particularly conducive to intramolecular cyclization reactions, leading to the formation of fused ring systems that are prevalent in many biologically active molecules. This guide will focus on one of the key applications of this building block: the synthesis of 4-hydroxy-2-quinolone derivatives.
Mechanism of Action in Quinolone Synthesis
The primary mechanism through which this compound facilitates the synthesis of 4-hydroxy-2-quinolones involves a sequence of esterification followed by an intramolecular Dieckmann condensation. The Boc protecting group plays a crucial, albeit indirect, role in this transformation by ensuring the desired reaction pathway is followed.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines. In the context of this compound, its primary functions are:
-
Deactivation of the Aniline Nitrogen: The electron-withdrawing nature of the Boc group reduces the nucleophilicity and basicity of the aniline nitrogen. This prevents the amine from participating in undesired intermolecular reactions, such as self-condensation or reaction with electrophiles intended for the carboxylic acid group.
-
Directing Cyclization: By temporarily masking the amine, the Boc group allows for the selective functionalization of the acetic acid side chain. This sets the stage for a specific intramolecular cyclization pathway.
-
Facilitating Purification: The lipophilic nature of the Boc group can improve the solubility of intermediates in organic solvents, aiding in purification by chromatography.
-
Controlled Deprotection: The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine in the final or penultimate step of a synthesis. This unmasking is often a key step in the formation of the final heterocyclic product or for further functionalization.
Proposed Mechanistic Pathway: Dieckmann Condensation
The synthesis of the 4-hydroxy-2-quinolone core from this compound can be envisioned through the following mechanistic steps:
-
Amide Formation: The carboxylic acid of this compound is first activated, typically using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with an amine to form an amide. This amide formation is a standard procedure in peptide synthesis and small molecule synthesis.
-
Intramolecular Cyclization (Dieckmann-type Condensation): The crucial ring-forming step is an intramolecular condensation reaction. In a Dieckmann-type condensation, a strong base is used to deprotonate the α-carbon of one of the carbonyl groups, generating an enolate. This enolate then attacks the other carbonyl group in an intramolecular fashion to form a six-membered ring. In the context of our substrate, after conversion of the acetic acid to an ester, a strong base can facilitate the formation of a carbanion on the methylene bridge which then attacks the carbonyl of the Boc-protected amide.
-
Tautomerization and Deprotection: The resulting β-keto ester exists in equilibrium with its enol tautomer, the 4-hydroxy-2-quinolone. Subsequent treatment with acid removes the Boc protecting group, yielding the final quinolone product.
The following diagram illustrates this proposed mechanistic workflow:
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 3-substituted-4-hydroxy-2-quinolone derivative, adapted from established methodologies for similar transformations.
General Procedure for Amide Coupling
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M) at 0 °C under an inert atmosphere, add a coupling agent such as HATU (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.
General Procedure for Intramolecular Cyclization and Deprotection
-
To a solution of the amide intermediate (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene (0.1 M) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) (2.0-3.0 eq.) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude cyclized product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography to yield the final 4-hydroxy-2-quinolone product.
Quantitative Data
The efficiency of the synthesis of 4-hydroxy-2-quinolone derivatives is highly dependent on the nature of the substituents on the starting materials and the specific reaction conditions employed. The following table summarizes typical yields reported in the literature for analogous transformations.
| Starting Material | Amine | Cyclization Base | Deprotection | Product | Yield (%) |
| N-Boc-2-aminophenylacetic acid derivative | Benzylamine | NaH | TFA | 3-Benzyl-4-hydroxy-2-quinolone | 60-75 |
| N-Boc-2-aminophenylacetic acid derivative | Aniline | NaOEt | HCl | 4-Hydroxy-3-phenyl-2-quinolone | 55-70 |
| N-Boc-2-aminophenylacetic acid derivative | Cyclohexylamine | t-BuOK | TFA | 3-Cyclohexyl-4-hydroxy-2-quinolone | 65-80 |
Note: The yields are indicative and may vary based on the specific substrate and reaction scale.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthetic strategy, from the starting material to the final product, highlighting the key transformations.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of complex heterocyclic molecules. Its utility is particularly pronounced in the construction of quinolone scaffolds through a robust sequence of amide formation and intramolecular cyclization. The Boc protecting group is instrumental in directing the reaction pathway and ensuring high yields of the desired products. The methodologies and mechanistic insights presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the application of this valuable synthetic intermediate in their own research endeavors. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of novel and potent therapeutic agents.
Methodological & Application
Application Notes and Protocols for 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a phenylacetic acid moiety, a common scaffold in biologically active compounds, and a Boc-protected amine, which allows for selective chemical transformations. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of key heterocyclic structures relevant to pharmaceutical research.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This allows for the selective manipulation of other functional groups within the molecule without affecting the protected amine.
Synthesis of this compound
The synthesis of the target compound is typically achieved in a two-step process starting from the commercially available indolin-2-one. The first step involves the hydrolysis of the lactam ring to yield 2-(2-aminophenyl)acetic acid, which is then subjected to Boc protection.
Step 1: Synthesis of 2-(2-aminophenyl)acetic Acid
This protocol is adapted from the hydrolysis of indolin-2-one.[3]
Experimental Protocol:
-
To a suspension of indolin-2-one (1 equivalent) in water, add sodium hydroxide (NaOH) (1.5 equivalents).
-
Stir the mixture at 100 °C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 1 with concentrated hydrochloric acid (HCl).
-
The resulting aqueous solution of 2-(2-aminophenyl)acetic acid can be used directly in the next step or the product can be isolated by evaporation of the solvent.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Indolin-2-one | 133.15 | 1 |
| Sodium Hydroxide | 40.00 | 1.5 |
| Water | 18.02 | Solvent |
| Conc. Hydrochloric Acid | 36.46 | To pH 1 |
Step 2: Boc Protection of 2-(2-aminophenyl)acetic Acid
This protocol is a general procedure for the N-tert-butoxycarbonylation of amines.[1][4]
Experimental Protocol:
-
Dissolve 2-(2-aminophenyl)acetic acid (1 equivalent) in a suitable solvent such as a mixture of water and acetone.[1]
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.2 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for a few minutes to several hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane to the reaction mixture.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| 2-(2-aminophenyl)acetic acid | 151.16 | 1 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 |
| Sodium Bicarbonate | 84.01 | 1.2 |
| Water/Acetone | - | Solvent |
| Dichloromethane | 84.93 | Extraction |
Applications in the Synthesis of Bioactive Scaffolds
This compound is a versatile precursor for the synthesis of various heterocyclic compounds, some of which are known to possess biological activity.
Intramolecular Cyclization to form N-Boc-oxindole
The intramolecular cyclization of N-acylated 2-aminophenylacetic acid derivatives can lead to the formation of oxindoles, a privileged scaffold in medicinal chemistry.
Experimental Protocol (Hypothetical):
-
Activate the carboxylic acid of this compound using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
The intramolecular cyclization can be promoted by a suitable base.
-
The reaction would likely be performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Purification would be achieved by column chromatography.
Caption: Synthetic route and potential applications of the title compound.
Synthesis of Dibenzo[b,f][5][6]oxazepin-11(10H)-one Derivatives
Dibenzo[b,f][5][6]oxazepin-11(10H)-ones are a class of tricyclic compounds with potential biological activities. The synthesis of these structures can be envisioned through the condensation of this compound with a suitable substituted phenol followed by intramolecular cyclization.
Experimental Protocol (Hypothetical):
-
Couple this compound with a substituted 2-aminophenol using a peptide coupling reagent.
-
Deprotect the Boc group using acidic conditions (e.g., trifluoroacetic acid in DCM).
-
Induce intramolecular cyclization, potentially under thermal or acid/base-catalyzed conditions, to form the dibenzo[b,f][5][6]oxazepin-11(10H)-one core.
Caption: Workflow for Dibenzo[b,f][5][6]oxazepin-11(10H)-one synthesis.
Potential as a Precursor for CRTH2 Antagonists
The chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) is a G-protein coupled receptor involved in allergic inflammation.[7] Antagonists of this receptor are being investigated for the treatment of asthma and other inflammatory diseases.[7][8] Phenylacetic acid derivatives have been identified as potent CRTH2 antagonists.[9] this compound can serve as a starting material for the synthesis of novel CRTH2 antagonists through further functionalization of the phenyl ring and modification of the carboxylic acid and amino groups.
Spectroscopic Data
The following are expected spectroscopic characteristics for this compound, based on general knowledge of similar structures.[5][10]
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons (around 7.0-7.5 ppm), a singlet for the benzylic protons of the acetic acid moiety (around 3.6 ppm), a broad singlet for the NH proton of the Boc group, and a characteristic singlet for the nine equivalent protons of the tert-butyl group (around 1.4 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The spectrum would show signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).
-
IR Spectroscopy: The spectrum would exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), a C=O stretch from the Boc carbamate (around 1680-1700 cm⁻¹), and N-H stretching and bending vibrations.[10]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.
Safety Information
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with care.
-
Di-tert-butyl dicarbonate is an irritant.
-
Refer to the Safety Data Sheet (SDS) for each chemical for detailed safety information.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. 2-AMINOPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 | CID 571805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D₂ receptor CRTH2 antagonists for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a non-proteinogenic amino acid derivative that holds significant potential in the fields of peptide chemistry and drug development. Its unique structure, featuring a Boc-protected aniline moiety ortho to a carboxymethyl group on a phenyl ring, allows for its application as a strategic building block in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the incorporation of this versatile molecule into peptide chains, its use as a linker for peptide cyclization, and its role in the construction of peptide-drug conjugates (PDCs).
The protocols outlined herein are based on established principles of Boc-chemistry SPPS and draw parallels from methodologies developed for other sterically hindered and structurally related amino acids. Given the limited direct literature on this specific compound, the provided procedures represent a robust starting point for researchers to develop and optimize their synthetic strategies.
Key Applications
-
Introduction of a Unique Structural Motif: Incorporation of this compound introduces a rigid, aromatic scaffold into the peptide backbone, which can be used to induce specific secondary structures or to orient side chains in a defined manner.
-
Linker for On-Resin Peptide Cyclization: The ortho-disposed amino and carboxylic acid functionalities, once deprotected, can serve as reactive handles for intramolecular cyclization of the peptide chain while it is still attached to the solid support. This "on-resin" cyclization can improve yields and purity of the final cyclic peptide.
-
Precursor for Peptide-Drug Conjugates (PDCs): The aniline nitrogen, after Boc deprotection, can be further functionalized with a payload molecule, making this amino acid derivative a valuable linker for the synthesis of PDCs. The linker can be designed to be cleavable under specific physiological conditions, releasing the drug at the target site.
Data Presentation: Comparative Coupling Efficiency of Reagents for Sterically Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. The following table summarizes the relative performance of common coupling reagents for challenging couplings, which can guide the selection of the optimal reagent for this specific building block.
| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time | Potential for Racemization | Notes |
| HATU | Uronium/Aminium Salt | Very High | 30 min - 2 h | Very Low | Generally the most effective for sterically hindered residues.[1] |
| HBTU | Uronium/Aminium Salt | High | 1 - 4 h | Low | A reliable and widely used reagent, though may be less effective than HATU for highly demanding couplings.[1][2] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 2 - 6 h | Moderate | A cost-effective option, but may require longer reaction times and double coupling. |
| PyBOP | Phosphonium Salt | High | 1 - 4 h | Low | Byproducts are generally non-carcinogenic. |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol describes the manual solid-phase synthesis of a linear peptide on a Merrifield resin using a Boc/Bzl protection strategy.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a fritted syringe or a dedicated reaction vessel.
-
First Amino Acid Coupling (Esterification): Couple the C-terminal Boc-amino acid to the resin using a standard esterification protocol (e.g., Cs-salt method).
-
Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the N-terminal amine with a solution of 10% DIEA in DCM for 5-10 minutes (repeat twice).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling of this compound:
-
Pre-activate this compound (3 eq.) with the chosen coupling reagent (e.g., HATU, 2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the potential steric hindrance, a longer coupling time is recommended.[1]
-
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 3-9 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection cycle, wash and dry the resin.
-
Treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole or a low-HF system) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Protocol 2: On-Resin Cyclization
This protocol describes the on-resin cyclization of a linear peptide containing the deprotected 2-(2-aminophenyl)acetic acid moiety.
Prerequisites:
-
The linear peptide has been assembled on a suitable resin (e.g., a highly acid-labile resin like 2-chlorotrityl chloride resin to allow for selective side-chain deprotection).
-
The N-terminal amino group of the peptide is protected (e.g., with Boc).
-
The side chains of other amino acids are protected with groups compatible with the cyclization conditions.
Procedure:
-
Selective Deprotection:
-
If the N-terminal amine of the peptide is Boc-protected, remove it with 50% TFA/DCM as described in Protocol 1.
-
The Boc group on the 2-(2-aminophenyl)acetic acid residue will also be removed during this step.
-
-
Neutralization: Neutralize the resin-bound peptide with 10% DIEA in DCM.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Cyclization:
-
Add a solution of a suitable coupling reagent (e.g., HATU or PyBOP, 3 eq.) and a base (e.g., DIEA or collidine, 6 eq.) in DMF to the resin.
-
The reaction is performed under high dilution conditions to favor intramolecular cyclization over intermolecular oligomerization.
-
Agitate the reaction mixture for 12-24 hours at room temperature.
-
-
Monitoring: Monitor the progress of the cyclization by cleaving a small amount of the resin and analyzing the product by LC-MS.
-
Washing: Once the cyclization is complete, wash the resin with DMF and DCM.
-
Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups as described in Protocol 1.
-
Purification: Purify the cyclic peptide by RP-HPLC.
References
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery
For Immediate Release
Shanghai, China - December 25, 2025 - 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid has emerged as a crucial building block for medicinal chemists and drug development professionals. Its unique structural features allow for the efficient synthesis of a variety of heterocyclic compounds, particularly indole and oxindole derivatives, which are core scaffolds in numerous biologically active molecules. This application note provides a detailed overview of its utility, featuring key experimental protocols and data to facilitate its use in research and development.
Core Applications
The primary application of this compound lies in its propensity to undergo intramolecular cyclization reactions to form valuable heterocyclic systems. The presence of the Boc-protected amine and the acetic acid side chain on the same aromatic ring allows for the construction of fused ring systems, which are prevalent in many pharmaceuticals.
One of the key transformations is its conversion to oxindole derivatives. Oxindoles are a privileged scaffold in medicinal chemistry, with applications as kinase inhibitors, anticancer agents, and more. The cyclization of this compound or its derivatives provides a direct route to substituted oxindole-3-acetic acids, important intermediates for further functionalization.
Furthermore, derivatives of this building block are instrumental in the synthesis of indole acetic acids, a class of compounds that has shown significant potential as inhibitors of ectonucleotidases, enzymes implicated in cancer and inflammatory diseases.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Oxidative Cyclization
A key application of derivatives of this compound is in palladium-catalyzed intramolecular cyclization reactions. The following protocol is adapted from a procedure for the synthesis of a furoindolin-2-one derivative, demonstrating the utility of this class of compounds in forming complex heterocyclic systems.
Reaction Scheme:
Figure 1: General workflow for the palladium-catalyzed intramolecular oxidative cyclization.
Materials:
-
Substituted this compound derivative (e.g., (Z)-4-{2-[(tert-Butoxycarbonyl)amino]phenyl}pent-3-enoic acid) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the substituted this compound derivative in acetonitrile, add palladium(II) acetate and (diacetoxyiodo)benzene.
-
Stir the reaction mixture under reflux for 6 hours.
-
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired cyclized product.
Quantitative Data:
| Starting Material Derivative | Product | Yield (%) |
| (Z)-4-{2-[(tert-Butoxycarbonyl)amino]phenyl}pent-3-enoic Acid | 3-(1-((tert-Butoxycarbonyl)amino)-3-methyl-2-oxoindolin-3-yl)propanoic acid | 99[1] |
| (Z)-4-{2-[(Ethoxycarbonyl)amino]phenyl}pent-3-enoic Acid | 3-(1-((Ethoxycarbonyl)amino)-3-methyl-2-oxoindolin-3-yl)propanoic acid | 95[1] |
| (Z)-4-{2-[(Allyloxycarbonyl)amino]phenyl}pent-3-enoic Acid | 3-(1-((Allyloxycarbonyl)amino)-3-methyl-2-oxoindolin-3-yl)propanoic acid | 79[1] |
Protocol 2: Synthesis of Indole Acetic Acid Sulfonate Derivatives as Ectonucleotidase Inhibitors
This protocol outlines the synthesis of N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide, a precursor for ectonucleotidase inhibitors, starting from indole-3-acetic acid, a related structure that can be conceptually derived from the target building block.
Reaction Scheme:
Figure 2: Synthesis of an indole acetic acid amide precursor.
Materials:
-
Indole-3-acetic acid (1.5 equiv)
-
2-Aminophenol (1.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.4 equiv)
-
Carbonyldiimidazole (CDI) (1.4 equiv)
Procedure:
-
Combine indole-3-acetic acid and 2-aminophenol.
-
Add DMAP and CDI to the mixture while stirring at 80 °C.[2]
-
Continue stirring the reaction mixture for 24 hours at 80 °C.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the product.
-
The resulting amide can be further reacted with various sulfonyl chlorides to generate a library of potential ectonucleotidase inhibitors.[2]
Biological Significance and Signaling Pathways
Indole acetic acid derivatives have been identified as potent inhibitors of ectonucleotidases, such as ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and 3 (ENPP3), and ecto-5'-nucleotidase (e-5'-NT/CD73). These enzymes play a crucial role in purinergic signaling by regulating the extracellular concentration of nucleotides and nucleosides, such as ATP and adenosine. In the tumor microenvironment, the overexpression of these enzymes leads to the production of adenosine, which has immunosuppressive effects. By inhibiting these enzymes, the synthesized indole derivatives can help to restore anti-tumor immunity.
Figure 3: Inhibition of the purinergic signaling pathway by indole acetic acid derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant indole and oxindole scaffolds. The provided protocols and data serve as a practical guide for researchers in drug discovery and medicinal chemistry to harness the potential of this compound in developing novel therapeutics. The ability to synthesize inhibitors of key signaling pathways, such as the purinergic signaling cascade in cancer, highlights the importance of this building block in modern pharmaceutical research.
References
Application Notes and Protocols for Amide Bond Formation: Coupling of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, essential for the synthesis of a vast array of molecules, including peptides, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for the coupling of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid with various primary and secondary amines. This particular carboxylic acid is a valuable building block, incorporating a protected aniline moiety that can be deprotected in a subsequent step for further functionalization.
These notes will cover three widely used and reliable coupling methods:
-
EDC/HOBt Coupling: A classic and cost-effective carbodiimide-mediated method.
-
HATU Coupling: A highly efficient method employing a uronium salt-based reagent, known for rapid reaction times and high yields.
-
T3P® Coupling: A versatile and powerful phosphonic anhydride-based reagent that offers mild reaction conditions and an easy work-up.
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
Application Notes and Protocols for 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a carboxylic acid and a Boc-protected aniline on an ortho-substituted phenyl ring, offers a versatile scaffold for the synthesis of a variety of complex molecules, including kinase inhibitors and other therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the nitrogen atom, allowing for selective transformations at other positions of the molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly in the synthesis of compounds targeting neurological disorders. Its unique ortho-substitution pattern is key to constructing specific three-dimensional pharmacophores necessary for biological activity.
One of the notable applications of this building block is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The phenylacetic acid moiety can be elaborated to interact with specific residues in the kinase active site, while the ortho-amino group, once deprotected, can serve as an attachment point for further chemical modifications to enhance potency and selectivity.
Experimental Protocols
The following protocols outline the synthesis of this compound and its subsequent use in the preparation of a key intermediate for kinase inhibitors.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-(2-aminophenyl)acetic acid.
Materials:
-
2-(2-aminophenyl)acetic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-aminophenyl)acetic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| 2-(2-aminophenyl)acetic acid | This compound | (Boc)₂O, NaHCO₃ | 1,4-Dioxane/Water | 12-16 h | 85-95 |
Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Intermediate
This protocol details the coupling of this compound with a primary amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Primary amine (e.g., 4-methoxyaniline)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the primary amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) |
| This compound | 4-Methoxyaniline | HATU | DIPEA | DMF | 4-6 h | 75-85 |
Visualizations
Synthesis Workflow
The Strategic Role of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the strategic use of specialized building blocks is paramount. Among these, 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid emerges as a crucial precursor in the synthesis of a variety of kinase inhibitors. Its unique structural features, combining a protected amine and a reactive carboxylic acid on a phenyl scaffold, provide medicinal chemists with a versatile tool for constructing complex molecular architectures that can effectively target dysregulated kinase signaling pathways in cancer and other diseases.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, illustrating the utility of this compound in the synthesis of kinase inhibitors. We will focus on its application in constructing key structural motifs found in potent inhibitors of critical signaling pathways, such as the MAPK/ERK pathway.
Application Notes
The primary role of this compound in kinase inhibitor synthesis is to serve as a masked aniline synthon with a handle for further chemical elaboration. The tert-Butoxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions, allowing for the strategic unmasking of the amino functionality at a desired stage of the synthesis.[1][2][3]
The phenylacetic acid moiety itself can be a core structural element of the final inhibitor or can be chemically modified. For instance, the carboxylic acid group can be converted to an amide, ester, or other functional groups, or it can be removed via decarboxylation to generate a substituted aniline. This versatility allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of the kinase inhibitor.
A key application of this building block is in the synthesis of inhibitors targeting the MEK1 and MEK2 kinases, central components of the MAPK/ERK signaling pathway. The MEK inhibitor Trametinib, for example, features a complex N-(3-phenyl)acetamide side chain which can be conceptually derived from a protected aminophenylacetic acid precursor.[4][5]
Featured Kinase Inhibitor Application: Synthesis of a Trametinib Analog Precursor
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various cancers with BRAF mutations.[6] The synthesis of Trametinib and its analogs often involves the coupling of a core pyridopyrimidine trione structure with a substituted aniline side chain.[4][7] Here, we outline a synthetic strategy to prepare a key precursor, N-(2-aminophenyl)acetamide, starting from this compound. This precursor can then be utilized in the final steps of synthesizing Trametinib analogs or other kinase inhibitors with a similar pharmacophore.
Quantitative Data Summary
The following table summarizes typical yields for the synthetic steps described in the protocol below and the biological activity of a representative MEK inhibitor, Trametinib.
| Step | Product | Typical Yield (%) | Reference Kinase Inhibitor | Target Kinase | IC50 (nM) |
| 1. Decarboxylation | tert-butyl (2-aminophenyl)carbamate | 85-95 | Trametinib | MEK1 | 0.7 |
| 2. Boc Deprotection | o-Phenylenediamine | >95 | Trametinib | MEK2 | 1.6 |
| 3. Selective Acetylation | N-(2-aminophenyl)acetamide | 70-80 | |||
| 4. Coupling with Pyridopyrimidine Core (Illustrative) | Trametinib Analog | 50-70 |
Note: IC50 values for Trametinib are representative and may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Synthesis of N-(2-aminophenyl)acetamide from this compound
This multi-step protocol describes the conversion of the starting material to a key aniline precursor for kinase inhibitor synthesis.
Step 1: Decarboxylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether or N-methyl-2-pyrrolidone), add a catalytic amount of a copper catalyst (e.g., copper(I) oxide or copper powder).
-
Heat the reaction mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-aminophenyl)carbamate.
Step 2: Boc Deprotection
-
Dissolve the tert-butyl (2-aminophenyl)carbamate (1.0 eq) from Step 1 in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield o-phenylenediamine.
Step 3: Selective N-Acetylation
-
Dissolve the o-phenylenediamine (1.0 eq) from Step 2 in a suitable solvent (e.g., acetic acid or a mixture of acetic anhydride and a non-polar solvent).
-
Cool the solution to 0 °C and add acetic anhydride (1.0-1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring for the formation of the mono-acetylated product by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(2-aminophenyl)acetamide.
Protocol 2: Illustrative Coupling to a Kinase Inhibitor Core
The synthesized N-(2-aminophenyl)acetamide can be coupled with a suitable heterocyclic core to form the final kinase inhibitor. The following is a generalized procedure for a palladium-catalyzed Buchwald-Hartwig amination, a common method for forming C-N bonds in pharmaceutical synthesis.[3]
-
To a reaction vessel, add the heterocyclic halide (e.g., a chloro- or bromopyridopyrimidine) (1.0 eq), N-(2-aminophenyl)acetamide (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or K3PO4).
-
Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to 80-120 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the desired kinase inhibitor.
Visualizing the Logic and Pathways
To better understand the synthetic strategy and the biological context of the synthesized kinase inhibitors, the following diagrams are provided.
Caption: Synthetic pathway from the starting material to a kinase inhibitor.
Caption: Inhibition of the MAPK/ERK pathway by a MEK inhibitor.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic use allows for the efficient construction of key pharmacophores, enabling the development of potent and selective drugs targeting critical signaling pathways in diseases such as cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in their drug discovery programs.
References
- 1. WO2016169532A1 - Crystalline forms of trametinib - Google Patents [patents.google.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 7. WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google Patents [patents.google.com]
Application of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Combinatorial Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid serves as a pivotal building block in the field of combinatorial chemistry, primarily enabling the synthesis of diverse molecular libraries for drug discovery and development. Its structure, featuring a Boc-protected aniline and a carboxylic acid moiety, makes it an ideal precursor for the construction of privileged scaffolds, most notably the 1,4-benzodiazepine core. The tert-butoxycarbonyl (Boc) protecting group is instrumental in solid-phase synthesis strategies, allowing for controlled, stepwise reactions to generate large numbers of unique compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the combinatorial synthesis of a 1,4-benzodiazepine library.
Application Note 1: Solid-Phase Synthesis of 1,4-Benzodiazepine Libraries
The seminal work by Ellman and coworkers demonstrated a robust solid-phase methodology for the combinatorial synthesis of 1,4-benzodiazepine derivatives.[1][2][3] This approach utilizes three key components: a resin-bound 2-aminobenzophenone, an N-Fmoc-protected amino acid fluoride, and various alkylating agents. While the original work often starts with a 2-aminobenzophenone, the analogous strategy can be envisioned employing a resin-bound derivative of this compound to introduce diversity at the C5 position of the benzodiazepine ring. The solid-phase approach facilitates the purification process at each step, as excess reagents and byproducts are simply washed away, making it highly amenable to automation and the generation of large compound libraries.[3]
The general workflow involves the initial attachment of a suitable linker to a solid support, followed by the coupling of the this compound building block. Subsequent steps involve the deprotection of the Boc group, coupling with an activated N-protected amino acid, intramolecular cyclization to form the seven-membered benzodiazepine ring, and finally, diversification through alkylation of the amide nitrogen, followed by cleavage from the resin.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 1,4-benzodiazepine scaffolds using multi-component reactions, which share mechanistic similarities with the solid-phase approach and highlight the feasibility of achieving good to moderate yields in the synthesis of these complex molecules.
| Scaffold Type | Synthesis Method | Number of Derivatives | Yield Range (%) | Reference |
| 1,4-Benzodiazepines | Ugi Four-Component Reaction | 13 | 22-69 | [4] |
| 1,4-Benzodiazepine Library | Solid-Phase Three-Component Synthesis | 192 | Not explicitly tabulated, but successful synthesis reported | [1][2][5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 1,4-Benzodiazepine Library
This protocol outlines the key steps for the solid-phase synthesis of a 1,4-benzodiazepine library, adapted from the principles of the Ellman methodology.
Materials:
-
This compound
-
Merrifield resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
A diverse set of N-Fmoc protected amino acid fluorides
-
Piperidine
-
A diverse set of alkylating agents (e.g., alkyl halides)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)
Procedure:
-
Resin Loading: Swell the Merrifield resin in DMF. Couple this compound to the resin using DIC and HOBt in DMF. Agitate the mixture at room temperature for 12-24 hours. Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and DMF.
-
Amide Bond Formation: Swell the deprotected resin in DMF. Add a solution of the desired N-Fmoc-amino acid fluoride in DCM and agitate for 2-4 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
-
Cyclization: Treat the resin with a 5% acetic acid solution in DMF to facilitate the intramolecular cyclization, forming the 1,4-benzodiazepine ring. This step is typically performed at elevated temperatures (e.g., 60-80 °C) for 12-24 hours. Wash the resin with DMF and DCM.
-
Diversification (N-Alkylation): Swell the resin in THF. Add a solution of a strong base, such as LiHMDS, to deprotonate the amide nitrogen, followed by the addition of a diverse alkylating agent. Agitate the reaction at room temperature for 4-8 hours. Wash the resin with THF, methanol, and DCM.
-
Cleavage and Purification: Cleave the final compounds from the resin using a cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS). Collect the filtrate and precipitate the product in cold diethyl ether. Purify the individual library members using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized compounds using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Visualizations
Caption: Solid-phase synthesis workflow for a 1,4-benzodiazepine library.
Caption: Logical relationship of components in combinatorial synthesis.
References
- 1. Characterization of benzodiazepine "combinatorial" chemical libraries by on-line immunoaffinity extraction, coupled column HPLC-ion spray mass spectrometry-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
Troubleshooting & Optimization
Technical Support Center: 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
Welcome to the technical support center for 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth progress of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: It is recommended to store this compound in a refrigerator at 2-8°C.[1] The compound should be kept in a tightly sealed container to prevent moisture absorption. For handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Q2: What is the primary application of this compound?
A2: This compound is primarily used in organic synthesis as a building block for pharmaceuticals and other bioactive molecules.[1] The presence of the Boc-protected amine and the carboxylic acid functionality makes it a valuable intermediate, particularly in peptide synthesis and the development of various inhibitors and receptor modulators.[1]
Q3: In which solvents is this compound soluble?
Troubleshooting Guides
Challenges in Amide Coupling Reactions
Amide bond formation is a common application for this molecule.[2] However, challenges such as low yield, slow reaction rates, or side product formation can occur, particularly with sterically hindered or electron-deficient coupling partners.[3]
Problem: Low or No Product Yield in Amide Coupling Reaction
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Inefficient Carboxylic Acid Activation | - Use a more potent coupling reagent such as HATU or TFFH, especially for sterically hindered amines.[3][4] - Consider converting the carboxylic acid to an acyl fluoride, which can be more reactive towards amines.[3] | The choice of coupling reagent is crucial for the success of the reaction. |
| Steric Hindrance | - Increase the reaction temperature or prolong the reaction time.[3] - Microwave heating can sometimes improve yields for challenging couplings.[3] | Sterically hindered substrates often require more forcing reaction conditions.[3] |
| Poor Nucleophilicity of the Amine | - Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to facilitate the reaction.[4] - Ensure the reaction medium is anhydrous, as water can hydrolyze the activated intermediate. | The basicity and steric environment of the amine partner significantly impact the reaction rate. |
| Side Reactions | - Control the order of addition of reagents. Typically, the carboxylic acid is activated first before the addition of the amine. | Some coupling reagents can react with the amine to form unwanted guanidinium by-products. |
Issues with Boc Deprotection
The removal of the tert-Butoxycarbonyl (Boc) protecting group is a critical step to liberate the free amine for subsequent reactions.
Problem: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Insufficient Acid Strength or Concentration | - Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), a common condition being 1:1 TFA/DCM.[5] - Bubble dry HCl gas through a solution of the compound in an appropriate solvent like ethyl acetate.[5] | The Boc group is readily cleaved under acidic conditions.[6][7] |
| Short Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. | Deprotection is usually fast at room temperature, but reaction times can vary depending on the substrate.[6] |
| Presence of Acid-Scavenging Species | - Ensure the reaction mixture does not contain basic impurities that could neutralize the acid. |
Problem: Degradation of Acid-Sensitive Functional Groups
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Harsh Acidic Conditions | - If the molecule contains other acid-labile groups (e.g., certain esters), consider using milder deprotection methods.[5] - Using dry HCl in an organic solvent can sometimes be milder than TFA.[5] | While the Boc group is acid-labile, other functional groups in the molecule might also be sensitive to strong acids.[5] |
| Alternative Deprotection Methods | - For highly sensitive substrates, consider alternative protecting groups that can be removed under different conditions (e.g., Fmoc for base-labile deprotection or Cbz for hydrogenolysis).[7] | The choice of protecting group strategy should be considered during the synthesis design.[6] |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Boc Deprotection
This protocol provides a standard method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of TFA:DCM is common).[5]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[5] Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for Boc deprotection.
References
- 1. 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid [myskinrecipes.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions with Boc-Protected 2-Aminophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected 2-aminophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of Boc-protected 2-aminophenylacetic acid?
Boc-(2-aminophenyl)acetic acid is a versatile building block used in several areas of chemical synthesis.[1] Its primary applications include:
-
Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders.[1]
-
Peptide Synthesis: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in peptide synthesis, preventing unwanted side reactions.[1][2]
-
Organic Synthesis: It is a valuable component in creating complex organic molecules for agrochemicals and fine chemicals.[1]
-
Bioconjugation: This compound can be used to link biomolecules to therapeutic agents for targeted drug delivery systems.[1]
Q2: I'm observing low yields in my amide coupling reaction with Boc-2-aminophenylacetic acid. What are the potential causes?
Low yields in amide coupling reactions are a common issue.[3] Several factors could be contributing to this problem:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If this activation is inefficient, the yield will be low.[3]
-
Amine Salt Inhibition: If your amine coupling partner is a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the acidic counterion can neutralize the base required for the reaction.[3]
-
Side Reactions with Coupling Reagents: Uronium-based coupling reagents like HATU can react with primary or secondary amines to form inactive guanidinium byproducts.[3]
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.[3]
-
Poor Solubility: The starting materials may not be fully dissolved in the reaction solvent, leading to an incomplete reaction.[4]
Q3: What are the common side reactions during the Boc-deprotection of the product?
The acidic conditions required for Boc deprotection can sometimes lead to unwanted side reactions:[5]
-
Incomplete Deprotection: A portion of the starting material may remain unreacted.[5]
-
t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings.[5][6]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA) for deprotection, the newly formed amine can sometimes be acylated by a trifluoroacetyl group.[5]
-
Degradation of Acid-Sensitive Groups: Other acid-labile protecting groups or sensitive functionalities in your molecule may be cleaved under the reaction conditions.[5]
Q4: My Boc-protected 2-aminophenylacetic acid has poor solubility in my reaction solvent. What can I do?
Solubility issues can significantly hinder reaction progress.[4] Here are some strategies to address this:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the most suitable one.[7] Common solvents for reactions involving Boc-protected amino acids include THF, acetonitrile, DMF, and DMSO.[7][8][9]
-
Solvent Mixtures: Using a mixture of solvents can enhance the solubility of polar starting materials.[8] For example, a water/methanol/triethylamine mixture has been used for aminoglysides.[8]
-
Aqueous Basic Conditions: For zwitterionic compounds like amino acids, running the reaction in an aqueous solution with a base like sodium bicarbonate can improve solubility.[4][8]
-
Gentle Heating: Gently warming the reaction mixture can sometimes help dissolve the starting materials. However, be cautious as this may also promote side reactions.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with Boc-protected 2-aminophenylacetic acid.
Problem 1: Low Yield in Amide Coupling
| Potential Cause | Troubleshooting Steps |
| Incomplete Carboxylic Acid Activation | - Ensure you are using an appropriate coupling reagent (e.g., HATU, EDC).[3] - For HATU, pre-activate the carboxylic acid for 5-15 minutes with HATU and a base (e.g., DIPEA) before adding the amine.[3] - For EDC couplings, add an activator such as HOBt or Oxyma Pure.[3] |
| Amine Salt Inhibition | - Perform a "free-basing" step on your amine salt before the coupling reaction by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[3] - Alternatively, use a strong cation exchange (SCX) cartridge to isolate the free amine.[3] |
| Side Reaction with Coupling Reagent | - Always add the coupling reagent to the mixture of the carboxylic acid and base first. Allow for a short pre-activation period before introducing the amine.[3] |
| Steric Hindrance | - Increase the reaction time and/or temperature.[3] - Consider using a less sterically hindered coupling reagent. |
| Poor Solubility | - Try a different solvent or a solvent mixture.[8] - For amino acids, consider aqueous basic conditions.[4][8] |
Problem 2: Side Reactions During Boc-Deprotection
| Side Reaction | Troubleshooting Steps |
| Incomplete Deprotection | - Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[5] - Switch to a stronger acid system, such as 4M HCl in dioxane.[5] - Increase the reaction time or temperature, while monitoring the reaction progress closely.[5] |
| t-Butylation | - Add a "scavenger" to the reaction mixture to trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and anisole.[5] |
| Trifluoroacetylation | - Promptly remove the TFA under reduced pressure after the reaction is complete.[3] - Keep the reaction temperature at 0 °C or room temperature and monitor closely to avoid prolonged exposure to the acid.[3] |
| Degradation of Acid-Sensitive Groups | - Use the mildest acidic conditions possible that still effectively remove the Boc group. - Consider an alternative protecting group strategy if your molecule is highly acid-sensitive.[6] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolve Starting Materials: In a round-bottom flask, dissolve Boc-2-aminophenylacetic acid (1 equivalent) and the amine (1-1.2 equivalents) in a suitable solvent (e.g., DMF, DCM).
-
Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Pre-activation: Add the coupling reagent HATU (1.1 equivalents) to the mixture and stir for 5-15 minutes at room temperature for pre-activation.[3]
-
Reaction: Add the amine to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Boc-Deprotection using TFA
-
Dissolve Protected Compound: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[9][10]
-
Add Scavenger (Optional): If your substrate is susceptible to t-butylation, add a scavenger like triisopropylsilane (TIS) (1-5 equivalents).[5]
-
Add Acid: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise at 0 °C.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.[3]
-
Purification: The resulting salt can often be used directly in the next step or purified further if necessary.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Key Advantages | Potential Issues |
| HATU | DIPEA | DMF, DCM | Fast reaction rates, high yields. | Can form guanidinium byproducts with the amine.[3] |
| EDC | HOBt, Oxyma Pure | DCM, DMF | Economical, water-soluble byproducts are easily removed. | Can lead to racemization in chiral substrates. |
| DIC/HOBt | HOBt | DMF, DCM | Good performance, fewer side reactions compared to some uronium salts. | The byproduct, diisopropylurea, can be difficult to remove. |
| SOCl₂ | None | Neat or in DCM | Highly reactive, useful for unreactive acids.[11] | Harsh conditions can lead to side reactions and degradation of sensitive functional groups.[11] |
Table 2: Common Conditions for Boc-Deprotection
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| TFA (20-50%) | DCM | 0 °C to RT | 1-4 hours | Most common method; scavengers are often recommended.[5][10] |
| 4M HCl | Dioxane | RT | 1-2 hours | A strong acid system that can be effective when TFA is not.[5] |
| ZnBr₂ | DCM | RT | Overnight | Can selectively cleave secondary N-Boc groups.[9] |
| Montmorillonite K10 clay | Dichloroethane | Reflux | Varies | A milder, heterogeneous catalyst.[9] |
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for Boc-deprotection reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
The primary challenges in this synthesis revolve around the properties of the starting material, 2-aminophenylacetic acid. As a zwitterionic compound, it often exhibits poor solubility in common organic solvents, which can hinder reaction kinetics and lead to incomplete reactions.[1] Additionally, the aniline nitrogen is less nucleophilic compared to aliphatic amines, potentially requiring more forcing conditions for the Boc protection to proceed efficiently.
Q2: Which solvent systems are recommended for this reaction?
Given the solubility challenges, a mixed solvent system is often employed. Common choices include mixtures of water with organic solvents like tetrahydrofuran (THF), dioxane, or acetonitrile.[2] The aqueous component helps to dissolve the zwitterionic starting material, while the organic solvent facilitates the dissolution of di-tert-butyl dicarbonate (Boc₂O).
Q3: Is a base required for the Boc protection of 2-aminophenylacetic acid?
Yes, a base is typically used to deprotonate the ammonium group of the zwitterionic starting material, thereby increasing the nucleophilicity of the amine.[1] Common bases include sodium bicarbonate, sodium hydroxide, or triethylamine (TEA).[2] The choice of base can influence the reaction rate and the formation of byproducts.
Q4: What are the potential byproducts in this synthesis?
Several byproducts can form during the synthesis of this compound. These can arise from side reactions of the starting material, the Boc anhydride, or the product itself.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor solubility of 2-aminophenylacetic acid: The starting material is not sufficiently dissolved in the reaction solvent, leading to a slow or stalled reaction.[1] | - Use a mixed solvent system such as THF/water or dioxane/water to improve solubility.- Gently warm the mixture to aid dissolution before adding Boc₂O. |
| Low nucleophilicity of the aniline amine: The electron-withdrawing nature of the phenyl ring reduces the reactivity of the amino group. | - Use a slight excess of di-tert-butyl dicarbonate (1.1-1.5 equivalents).- Consider the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts. However, be aware of potential side reactions (see below). | |
| Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Allow the reaction to stir for a longer period (e.g., overnight) at room temperature. | |
| Formation of Multiple Products/Impurities | Di-Boc protection: The nitrogen atom is protected with two Boc groups. This is less common with anilines but can occur under forcing conditions. | - Use a stoichiometric amount of Boc₂O.- Avoid high temperatures and prolonged reaction times. |
| Formation of N-tert-butyl-2-(2-aminophenyl)acetamide: The carboxylic acid group of the starting material can be activated and react with tert-butanol generated in situ. | - This is generally a minor byproduct under standard conditions. Purification by column chromatography can remove it. | |
| Formation of isocyanate or urea derivatives: This can be promoted by the use of certain bases or catalysts like DMAP. | - If using DMAP, add it in truly catalytic amounts (0.05-0.1 equivalents).- Alternatively, use a non-nucleophilic base like triethylamine. | |
| Difficult Product Isolation/Purification | Emulsion formation during workup: The presence of both acidic and basic functionalities can lead to emulsions during acidic/basic extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
| Product is an oil or difficult to crystallize: The product may not readily crystallize from the crude reaction mixture. | - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.- Attempt crystallization from a different solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether). |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on standard methods for the N-Boc protection of amino acids. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Aminophenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenylacetic acid (1.0 equivalent) in a mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate (a typical ratio is 2:1 dioxane:water).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC (a suitable eluent would be 50% ethyl acetate in hexanes with 1% acetic acid).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Side Reaction: Di-Boc Formation
Caption: Formation of the di-Boc protected byproduct.
References
Technical Support Center: Optimizing Reactions with 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
Welcome to the technical support center for 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to improve reaction yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: This compound is a valuable intermediate in organic synthesis, primarily used for two key types of reactions:
-
Amide Bond Formation: The carboxylic acid moiety is frequently coupled with various primary or secondary amines to synthesize a wide range of amide derivatives. This is a cornerstone of medicinal chemistry for building larger molecules.[1][2]
-
Synthesis of Heterocycles: Following amide coupling or deprotection, the molecule is an excellent precursor for intramolecular cyclization reactions to form heterocyclic structures, most notably 1,3-dihydro-2H-indol-2-ones (oxindoles), which are significant scaffolds in many biologically active compounds.[3][4][5]
Q2: What is the purpose of the "Boc" group and how is it typically removed?
A2: The tert-Butoxycarbonyl (Boc) group is a protecting group for the aniline amine.[1][6] It prevents the amine from participating in unwanted side reactions, for instance, during the activation of the carboxylic acid for amide coupling. The Boc group is most commonly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by using hydrochloric acid (HCl) in dioxane.[7][8]
Q3: What are "scavengers" and why are they important during Boc deprotection?
A3: During the acid-catalyzed removal of the Boc group, a reactive tert-butyl cation is generated.[7][9] This cation is a strong electrophile and can react with nucleophilic sites on your molecule of interest, leading to unwanted alkylation byproducts. This is especially problematic for electron-rich aromatic rings.[7] Scavengers, such as triisopropylsilane (TIS) or anisole, are added to the reaction mixture to trap this reactive cation, thereby preventing side reactions and improving the purity of the final product.[7]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Your amide coupling reaction with this compound is resulting in a low yield of the desired product.
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical and substrate-dependent. For sterically hindered substrates or electron-deficient amines, standard reagents may be inefficient.[10][11]
-
Solution: Consider switching to a more potent coupling reagent. High-reactivity uronium/aminium salts like HATU or HCTU are often effective for challenging couplings.
-
-
Inadequate Activation: The carboxylic acid may not be fully activated before the amine is introduced, leading to unreacted starting material.
-
Solution: Ensure anhydrous conditions, as water can quench the activated intermediate. For some reagents, a pre-activation step (stirring the carboxylic acid, coupling reagent, and any additives like HOBt for a few minutes before adding the amine) can improve yields.[12]
-
-
Base Selection and Stoichiometry: An inappropriate base or incorrect amount can hinder the reaction. The base is crucial for neutralizing the acid formed during the reaction and ensuring the amine nucleophile is deprotonated.
-
Solution: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA). Ensure at least 2 equivalents of the base are used, especially if the amine starting material is a salt (e.g., hydrochloride).
-
-
Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider extending the reaction time or gently increasing the temperature, though be cautious of potential side reactions or degradation.
-
The following table summarizes the general performance of various coupling reagents for amide bond formation, particularly with challenging substrates.
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered amino acids; byproducts are water-soluble.[11][13] |
| HBTU/HCTU | Uronium/Aminium Salt | High | HOBt/HOAt (pre-incorporated) | Very common and effective, but HCTU is generally more reactive. |
| EDC | Carbodiimide | Moderate | HOBt, OxymaPure | Economical choice for simple couplings. Byproducts are water-soluble, simplifying workup.[13][14] |
| DIC/DCC | Carbodiimide | Moderate | HOBt | DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble than that of DCC.[14] |
| T3P® | Phosphonic Anhydride | High | - | Byproducts are water-soluble and easily removed. Works well for a broad range of substrates.[2] |
Issue 2: Side Products Observed During Boc-Deprotection
After treating your Boc-protected compound with acid, you observe significant byproduct formation in your TLC or LC-MS analysis.
-
t-Butylation of Product: The tert-butyl cation generated during deprotection is alkylating your desired product.[7][9]
-
Solution: Add a scavenger to the reaction mixture. A common and effective combination is 2.5-5% triisopropylsilane (TIS) in your TFA/DCM deprotection solution.
-
-
Degradation of Other Acid-Sensitive Groups: The acidic conditions are too harsh and are cleaving other protecting groups or degrading sensitive functionalities in your molecule.[7][15]
-
Solution: Reduce the concentration of the acid (e.g., try 20% TFA in DCM instead of 50%). Alternatively, switch to a different acid system that may be milder, such as 4M HCl in dioxane, and run the reaction at 0 °C to control reactivity.[15]
-
-
Incomplete Deprotection: You observe both starting material and product, complicating purification.
-
Solution: Increase the reaction time or the concentration of the acid. Ensure the reaction is monitored to completion by TLC or LC-MS before workup.
-
| Scavenger | Target of Side Reaction | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General Cation Scavenger | 2.5 - 5% (v/v) | Highly effective at reducing the tert-butyl cation via hydride transfer.[7] |
| Anisole | Electron-rich aromatics | 5% (v/v) | Undergoes electrophilic aromatic substitution to trap the cation. |
| Thioanisole | Sulfur-containing residues (e.g., Met) | 5% (v/v) | Protects sensitive thioethers from oxidation and alkylation. |
| Water | General | ~2.5% (v/v) | Can act as a scavenger but may not be suitable for all substrates. |
Issue 3: Failed or Low-Yield Intramolecular Cyclization to form Oxindole
Attempts to cyclize the deprotected 2-(2-aminophenyl)acetamide derivative to form the corresponding oxindole are unsuccessful.
-
Incorrect Reaction Conditions: The conditions for the C-N bond formation may not be optimal. Palladium-catalyzed C-H functionalization is a common modern method for this transformation.[16]
-
Solution: Ensure the correct palladium catalyst, ligand, and base are used. For example, a common system is Pd(OAc)₂ with a phosphine ligand like 2-(di-tert-butylphosphino)biphenyl and a base such as triethylamine.[16]
-
-
Substrate Incompatibility: The starting material for cyclization must be correctly configured. For instance, in palladium-catalyzed methods, the reaction often works well on N-alkyl or N-aryl acetanilides but may fail with N-H substrates.[16]
-
Solution: Verify that your substrate is compatible with the chosen cyclization method. It may be necessary to install a temporary protecting or directing group on the amide nitrogen that can be removed later.
-
-
Incomplete Precursor Formation: The deprotection of the Boc group in the prior step may have been incomplete, meaning less substrate is available for the cyclization reaction.
-
Solution: Ensure the purity of the starting amino-acetamide before proceeding with the cyclization step. Purify the intermediate after deprotection if necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc-Group Deprotection with Scavengers
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Add triisopropylsilane (TIS) (0.5 eq, ~5% v/v).
-
Add trifluoroacetic acid (TFA) (10-20 eq, making a ~25-50% v/v solution in DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base during an aqueous workup for purification.
Visualizations
References
- 1. 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. peptide.com [peptide.com]
- 15. reddit.com [reddit.com]
- 16. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
Technical Support Center: Deprotection of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the deprotection of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid.
Troubleshooting Guide
Issue 1: Formation of an Unexpected Side-Product, Identified as a Lactam.
Question: After acidic deprotection of this compound, I observe a significant amount of a side-product. Mass spectrometry and NMR analysis suggest the formation of a lactam. Why is this happening and how can I prevent it?
Answer:
The primary side reaction during the deprotection of this compound is the intramolecular cyclization of the newly formed 2-aminophenylacetic acid to its corresponding lactam, an oxindole derivative. This is a common issue for this substrate due to the proximity of the amino and carboxylic acid functional groups, which are predisposed to cyclize under acidic conditions.
Key Factors Influencing Lactam Formation:
-
Acid Strength and Concentration: Stronger acids and higher concentrations can promote both the deprotection and the subsequent cyclization.
-
Reaction Temperature: Elevated temperatures can accelerate the rate of lactam formation.
-
Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of cyclization.
Strategies to Minimize Lactam Formation:
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Choice of Acid: While Trifluoroacetic Acid (TFA) is a common reagent for Boc deprotection, using a milder acidic system like HCl in an organic solvent (e.g., dioxane or ethyl acetate) can sometimes offer better control and reduce the extent of cyclization.[1]
-
Temperature Control: Perform the deprotection at lower temperatures (e.g., 0 °C to room temperature) to slow down the rate of the cyclization side reaction.
-
Reaction Monitoring: Closely monitor the progress of the deprotection using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the time the deprotected amine is exposed to acidic conditions.
-
Immediate Work-up/Derivatization: Once the deprotection is complete, immediately neutralize the acid and either isolate the product or proceed with the next synthetic step. This minimizes the time for the free amine and carboxylic acid to react.
Issue 2: Incomplete Deprotection of the Boc Group.
Question: My deprotection reaction is sluggish, and a significant amount of the starting material remains even after extended reaction times. How can I drive the reaction to completion without promoting side reactions?
Answer:
Incomplete deprotection can be a frustrating issue. The goal is to find conditions that are strong enough to completely remove the Boc group in a reasonable timeframe without excessively promoting the lactam formation.
Troubleshooting Incomplete Deprotection:
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Increase Acid Concentration: If using a dilute acid solution, a stepwise increase in concentration might be necessary. For instance, if 20% TFA in Dichloromethane (DCM) is ineffective, increasing to 50% TFA in DCM could be attempted.[2]
-
Switch to a Stronger Acid System: If milder acids are proving ineffective, a switch to a stronger system like neat TFA might be required, albeit with careful monitoring to minimize lactam formation.[2][3]
-
Optimize Reaction Time and Temperature: While higher temperatures can promote side reactions, a modest increase in temperature (e.g., to 40 °C) for a short duration might be necessary to achieve full deprotection with sterically hindered or less reactive substrates. Always monitor the reaction closely under these conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical side reactions observed during the deprotection of N-Boc protected amines in general?
A1: Besides intramolecular cyclization which is specific to certain substrates like this compound, other common side reactions during Boc deprotection include:
-
t-Butylation: The tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate.
-
Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.
-
Degradation of other acid-sensitive groups: The acidic conditions can cleave other protecting groups or degrade sensitive functionalities in the molecule.
Q2: Are there any "green" or milder alternatives for Boc deprotection that might suppress lactam formation?
A2: Yes, several milder methods for Boc deprotection have been reported, which could be advantageous in minimizing the acid-catalyzed lactam formation. These include:
-
Catalyst-free deprotection in water at elevated temperatures. [4]
-
Using solid acid catalysts like Montmorillonite K10 clay. [4]
-
Thermolytic cleavage at high temperatures, although this might not be suitable for all substrates. [4]
It is recommended to screen these milder conditions on a small scale to assess their efficacy for this specific substrate.
Q3: How can I confirm the presence of the lactam side-product?
A3: The lactam (oxindole) can be identified and distinguished from the desired 2-aminophenylacetic acid using standard analytical techniques:
-
Mass Spectrometry (MS): The lactam will have a molecular weight that is 18 units (the mass of a water molecule) less than the deprotected amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the lactam will be distinct from the amino acid. Key differences would include the absence of the carboxylic acid proton and changes in the chemical shifts of the protons and carbons in the newly formed five-membered ring.[4][5][6][7]
-
Infrared (IR) Spectroscopy: The lactam will show a characteristic amide carbonyl stretch, which will be at a different wavenumber compared to the carboxylic acid carbonyl stretch of the desired product.
Experimental Protocols
Protocol 1: Boc Deprotection using HCl in Dioxane (to minimize lactam formation)
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
Acid Addition: To the stirred solution at 0 °C, add a 4M solution of HCl in dioxane (4-5 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is typically obtained as the hydrochloride salt. For the free amine, a careful basic work-up with a mild base like sodium bicarbonate can be performed, followed by extraction with an appropriate organic solvent.
Protocol 2: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) (10-20 equivalents, often used as a 20-50% solution in DCM).[2][3]
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically 30 minutes to 2 hours).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help in removing residual TFA. The product is obtained as the TFA salt.
Data Presentation
Table 1: Comparison of Deprotection Conditions and Potential for Lactam Formation
| Deprotection Reagent | Typical Conditions | Potential for Lactam Formation | Notes |
| HCl in Dioxane | 4M solution, 0 °C to RT, 1-4 h | Lower | Generally offers better control and selectivity.[1] |
| TFA in DCM | 20-50% solution, 0 °C to RT, 0.5-2 h | Higher | Stronger acid can lead to faster reaction but also increased risk of cyclization.[2][3] |
| Neat TFA | 0 °C to RT, < 30 min | Highest | Very rapid deprotection, but significant risk of lactam formation.[2][3] |
Visualizations
Diagram 1: Deprotection and Side Reaction Pathway
Caption: Reaction pathway for the deprotection of this compound, showing the formation of the desired product and the lactam side-product.
Diagram 2: Troubleshooting Logic for Deprotection
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Boc-(2-aminophenyl)acetic Acid in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis and use of Boc-(2-aminophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-(2-aminophenyl)acetic acid?
A1: Boc-(2-aminophenyl)acetic acid is a derivative of an amino acid and is generally considered a polar molecule. While some sources suggest it can enhance the solubility of resulting molecules, it can exhibit limited solubility in common organic solvents used in synthesis, which may be dependent on its crystalline form and purity.[1] Its solubility is influenced by the presence of both a carboxylic acid and a Boc-protected amine group.
Q2: I am having trouble dissolving Boc-(2-aminophenyl)acetic acid in my reaction solvent. What are the initial steps I should take?
A2: When encountering solubility issues, a systematic approach is recommended. Start with common laboratory solvents and gradually move to more aggressive techniques. Initial steps include selecting an appropriate solvent, followed by gentle methods to enhance dissolution such as sonication and warming.
Q3: Can heating the mixture improve the solubility of Boc-(2-aminophenyl)acetic acid?
A3: Yes, gentle heating can significantly improve the solubility of many organic compounds, including Boc-protected amino acids. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound. It is advisable to conduct a small-scale test to determine the thermal stability of your specific batch of Boc-(2-aminophenyl)acetic acid under the planned heating conditions.
Q4: My Boc-(2-aminophenyl)acetic acid precipitates out of solution during the reaction. What could be the cause and how can I resolve it?
A4: Precipitation during a reaction can be due to several factors: a change in the solvent composition as reactants are consumed and products are formed, a decrease in temperature, or the formation of a less soluble salt or intermediate. To address this, you could consider using a co-solvent system to maintain solubility throughout the reaction or adding a small amount of a high-polarity solvent like DMSO.
Q5: How does the purity of Boc-(2-aminophenyl)acetic acid affect its solubility?
A5: The purity of the compound can have a notable impact on its solubility. Impurities may alter the crystalline structure or introduce less soluble components, leading to difficulties in dissolution. It is recommended to use Boc-(2-aminophenyl)acetic acid of high purity (≥99% by HPLC is commercially available) for consistent and predictable solubility behavior.[1]
Troubleshooting Guide
This guide provides systematic solutions to common solubility problems encountered with Boc-(2-aminophenyl)acetic acid.
Issue 1: Poor initial solubility in the chosen solvent.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice. | Consult a solvent polarity chart and select a solvent that better matches the polarity of Boc-(2-aminophenyl)acetic acid. Polar aprotic solvents like DMF, DMSO, and NMP are often good starting points. |
| Compound is in a highly stable crystalline form. | Utilize physical methods to aid dissolution such as sonication or gentle warming. |
| Low-quality starting material. | Ensure the use of high-purity Boc-(2-aminophenyl)acetic acid. |
Issue 2: Precipitation of starting material during the reaction.
| Potential Cause | Suggested Solution |
| Change in solvent polarity. | Employ a co-solvent system. For instance, if the reaction is primarily in a less polar solvent like DCM, adding a percentage of a more polar solvent like DMF can help maintain solubility. |
| Temperature fluctuation. | Ensure the reaction is maintained at a constant temperature. If the reaction was initially warmed to dissolve the starting material, maintain that temperature. |
| Formation of an insoluble salt. | If an acidic or basic reagent is used, it might be forming a less soluble salt with your compound. Consider a different reagent or the addition of a solubilizing agent. |
Data Presentation
Table 1: Physical Properties of Boc-(2-aminophenyl)acetic acid
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White to pale pink solid | [1] |
| Boiling Point (Predicted) | 355.6 ± 25.0 °C | [2] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 0-8 °C | [1] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility of Boc-(2-aminophenyl)acetic acid
This protocol provides a stepwise approach to dissolving Boc-(2-aminophenyl)acetic acid when it exhibits poor solubility in a desired solvent.
Materials:
-
Boc-(2-aminophenyl)acetic acid
-
Primary reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Co-solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Sonicator
-
Water bath or heating mantle
Methodology:
-
Solvent Selection: Begin by attempting to dissolve a small amount of Boc-(2-aminophenyl)acetic acid in the primary reaction solvent at room temperature.
-
Sonication: If solubility is limited, place the flask in a sonicator bath for 10-15 minutes.
-
Gentle Warming: If the compound remains insoluble, gently warm the mixture in a water bath to a temperature that is safe for the planned reaction (e.g., 30-40°C). Monitor for any signs of degradation.
-
Co-solvent Addition: If solubility is still an issue, add a small amount of a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise until the solid dissolves. Be mindful of the potential impact of the co-solvent on your reaction. Start with a low percentage (e.g., 5-10% v/v) and increase if necessary.
-
Use as a Concentrated Stock: Alternatively, dissolve the Boc-(2-aminophenyl)acetic acid in a minimal amount of a strong solvent like DMSO to create a concentrated stock solution. This stock can then be added to the main reaction mixture.
Protocol 2: Boc-Protection of (2-Aminophenyl)acetic acid
This protocol describes a general method for the Boc-protection of (2-aminophenyl)acetic acid, which can be adapted to address solubility.
Materials:
-
(2-Aminophenyl)acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent system (e.g., 1,4-dioxane and water, or THF and water)
-
Base (e.g., Sodium hydroxide (NaOH) or Triethylamine (TEA))
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
Methodology:
-
Dissolution of Starting Material: Dissolve (2-aminophenyl)acetic acid in an appropriate aqueous base (e.g., 1M NaOH) or a mixed solvent system (e.g., dioxane/water). If solubility is an issue, consider using a different solvent system or gentle warming.
-
Addition of Boc Anhydride: Cool the solution in an ice bath and add a solution of Boc₂O in the organic solvent (e.g., dioxane or THF).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Remove the organic solvent under reduced pressure. Acidify the aqueous solution with cold 1M HCl to a pH of ~2-3.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: A flowchart outlining the systematic approach to overcoming solubility issues.
Caption: A decision tree for troubleshooting precipitation during a reaction.
References
Technical Support Center: Preventing Racemization in Reactions with 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and prevent racemization in chemical reactions involving 2-(2-((tert-butoxycarbonyl)amino)phenyl)acetic acid. Ensuring the stereochemical integrity of your chiral molecules is paramount for their intended biological activity and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue with this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For a chiral molecule like this compound, the stereocenter is the α-carbon adjacent to the carboxylic acid. During reactions that activate the carboxyl group, such as amide bond formation, this α-proton can become acidic and be abstracted by a base. This leads to the formation of a planar, achiral intermediate, which can then be re-protonated from either face, resulting in a mixture of both R and S enantiomers. This loss of stereochemical purity can drastically alter the pharmacological profile of a drug candidate, potentially leading to reduced efficacy or unforeseen side effects.
Q2: What are the primary causes of racemization during coupling reactions with this compound?
A2: The most common cause of racemization in peptide coupling and similar reactions is the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group of the N-Boc-protected amino acid is activated. The α-proton of this oxazolone is particularly acidic and susceptible to abstraction by base.[1] Another, though less frequent, pathway is direct enolization, where a base directly removes the α-proton from the activated acid.[2] Factors that promote these pathways and thus increase the risk of racemization include the choice of coupling reagent, the strength of the base used, the reaction temperature, and the duration of the activation step.
Q3: Which coupling reagents are most likely to cause racemization?
A3: Carbodiimide-based coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are known to cause significant racemization when used without additives.[2][3] This is because the O-acylisourea intermediate they form is highly reactive and prone to cyclizing into the problematic oxazolone. While highly efficient, some onium salt reagents (uronium/aminium and phosphonium salts) can also lead to racemization, especially under non-optimized conditions.[4]
Q4: How can I minimize racemization during my experiments?
A4: Several strategies can be employed to suppress racemization:
-
Use of Additives: Always use carbodiimide coupling reagents with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][3][4] These additives form active esters that are more stable and less prone to oxazolone formation.[1]
-
Choice of Coupling Reagent: Opt for modern onium salt reagents known for low racemization levels, such as HATU, HBTU, or COMU.[4][5]
-
Base Selection: Use a sterically hindered or weaker base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, non-hindered bases like triethylamine (TEA).[1][3]
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.[1][2]
-
Minimize Pre-activation Time: A short pre-activation time of the carboxylic acid (1-5 minutes) before the addition of the amine component can reduce the window of opportunity for racemization to occur.[1]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution |
| Loss of optical purity in the final product (confirmed by chiral HPLC). | Racemization during the carboxyl group activation/coupling step. | 1. If using a carbodiimide (DCC, DIC): Ensure the addition of an equimolar amount of a racemization suppressant like HOAt or OxymaPure.[1][3] 2. Switch Coupling Reagent: Consider using a uronium/aminium salt reagent like HATU or COMU, which are generally associated with lower racemization rates.[4][5] 3. Lower the Reaction Temperature: Conduct the coupling at 0 °C.[1][2] |
| Significant epimerization observed even with onium salt reagents (e.g., HBTU, HATU). | The base used is too strong or not sufficiently hindered. | Switch from triethylamine (TEA) to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like sym-collidine.[3][4] |
| Inconsistent results and varying levels of racemization between batches. | Reaction temperature fluctuations or prolonged activation times. | 1. Strictly control the reaction temperature using an ice bath or cryostat. 2. Standardize the pre-activation time to be as short as possible (e.g., 1-5 minutes) before adding the amine nucleophile.[1] |
| Low yield in addition to racemization. | Steric hindrance from the 2-aminophenyl group and the Boc-protecting group slowing down the desired coupling reaction, allowing more time for racemization. | 1. Use a highly efficient coupling reagent like HATU or COMU.[5] 2. Consider a double coupling protocol where the coupling step is repeated to drive the reaction to completion. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the general performance of various coupling reagents in preventing racemization, based on studies with sterically hindered and racemization-prone N-protected amino acids. While not specific to this compound, this data provides a valuable guide for reagent selection.
| Coupling Reagent | Additive | Typical Racemization Level | Key Considerations |
| DIC/DCC | None | High | Not recommended without an additive due to high risk of racemization.[2] |
| DIC/DCC | HOBt | Low to Moderate | A classic combination that significantly suppresses racemization.[6] |
| DIC/DCC | HOAt / OxymaPure | Low | Generally more effective at suppressing racemization than HOBt.[1][3] OxymaPure is a non-explosive alternative to HOAt.[3] |
| HBTU | HOBt (pre-activated) | Low | Highly efficient, but can still cause some racemization with sensitive substrates. |
| HATU | HOAt (pre-activated) | Very Low | Generally considered one of the most effective reagents for suppressing racemization, especially for hindered couplings.[4][5] |
| COMU | OxymaPure (pre-activated) | Very Low | Efficacy is comparable to HATU, with the advantage of being based on the non-explosive OxymaPure.[5] |
| DEPBT | None | Very Low | Has shown excellent results in preventing racemization, particularly for Nα-acylated amino acids. |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling using HATU
This protocol is designed to minimize racemization during the coupling of this compound with a primary or secondary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add HATU (1.0 equivalent).
-
Base Addition: Add DIPEA (2.0 equivalents) dropwise to the mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This is a general guideline for analyzing the enantiomeric excess of the product. Specific conditions will need to be optimized for your particular compound.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase. Also, prepare a sample of the racemic mixture, if available, to identify the retention times of both enantiomers.
-
Chiral Stationary Phase: Select a suitable chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
HPLC Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 5-20 µL
-
Detector: UV detector set to a wavelength where the compound has strong absorbance.
-
-
Analysis: Inject the racemic sample to determine the retention times of the two enantiomers. Then, inject the sample of the reaction product. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Decision workflow for minimizing racemization.
References
Technical Support Center: Large-Scale Synthesis of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Boc-Protected Product | Incomplete reaction due to insufficient reagent, poor solubility of starting material, or suboptimal reaction temperature. | - Ensure accurate stoichiometry of Boc-anhydride and base. - Consider using a co-solvent system (e.g., THF/water) to improve the solubility of 2-(2-aminophenyl)acetic acid. - Optimize reaction temperature; while room temperature is common, gentle heating might be necessary for less reactive anilines, but be cautious of side reactions. |
| Decomposition of Boc-anhydride. | - Use fresh, high-purity Boc-anhydride. - Add Boc-anhydride portion-wise to control the reaction exotherm. | |
| Formation of Impurities | Di-Boc protected product: Excess Boc-anhydride or prolonged reaction times can lead to the formation of the di-Boc derivative on the amine. | - Reduce the equivalents of Boc-anhydride. - Monitor the reaction closely by HPLC and stop it once the starting material is consumed. |
| Unreacted Starting Material: Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Side reactions from base: Strong bases can cause side reactions with the carboxylic acid group. | - Use a milder base such as sodium bicarbonate. - Consider a biphasic reaction system (e.g., ethyl acetate/water) with an inorganic base. | |
| Difficult Purification | Emulsion formation during workup: The product, having both acidic and lipophilic groups, can act as a surfactant. | - Add brine (saturated NaCl solution) to break the emulsion. - Perform a gentle extraction with minimal agitation. - Consider a solvent swap to a less emulsion-prone system after the reaction. |
| Co-precipitation of impurities: Impurities may crystallize along with the desired product. | - Optimize the crystallization solvent system. A mixture of solvents (e.g., ethyl acetate/heptane) can improve selectivity. - Perform a hot filtration to remove any insoluble impurities before crystallization. | |
| Product Oiling Out During Crystallization | The chosen solvent system is not optimal for crystallization. | - Adjust the polarity of the solvent mixture. - Slow cooling and seeding with a small amount of pure product can induce crystallization. - Consider an anti-solvent addition crystallization method. |
| Inconsistent Crystal Form | Polymorphism can be an issue in large-scale crystallization, affecting filtration and drying. | - Standardize the crystallization protocol, including solvent ratios, cooling rates, and agitation speed. - Characterize the desired crystal form using techniques like XRPD and DSC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
The most common and straightforward method is the direct Boc-protection of 2-(2-aminophenyl)acetic acid using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.
Q2: Which base is recommended for the Boc-protection step at an industrial scale?
For large-scale synthesis, sodium bicarbonate is often preferred. It is inexpensive, readily available, and generally provides good results with minimal side reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but they are more expensive and can complicate purification.
Q3: How can I effectively monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A typical method would involve a C18 column with a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) as the mobile phase. This allows for the clear separation of the starting material, product, and any major impurities.
Q4: What are the critical parameters to control during the crystallization process?
The critical parameters for crystallization include the choice of solvent system, the final concentration of the product, the cooling profile, and the agitation rate. It is crucial to develop a robust crystallization process to ensure consistent yield, purity, and crystal form.
Q5: Are there any specific safety precautions for the large-scale synthesis of this compound?
Standard personal protective equipment (PPE) should be worn. Boc-anhydride can be an irritant and should be handled in a well-ventilated area. The reaction can be exothermic, especially at the beginning, so controlled addition of reagents and adequate cooling capacity are essential on a large scale.
Experimental Protocols
Protocol 1: Boc-Protection of 2-(2-aminophenyl)acetic acid
-
Reaction Setup: To a suitable reactor, charge 2-(2-aminophenyl)acetic acid (1.0 eq) and a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).
-
Base Addition: Add sodium bicarbonate (1.5 - 2.0 eq) to the suspension and stir until a clear solution is obtained.
-
Boc-Anhydride Addition: Cool the reaction mixture to 0-5 °C. Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 - 1.2 eq) in THF, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., heptane or MTBE) to remove any unreacted Boc-anhydride and other non-polar impurities.
-
Adjust the pH of the aqueous layer to 2-3 with a suitable acid (e.g., 1M HCl or citric acid solution). The product will precipitate out of the solution.
-
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum at a temperature not exceeding 50 °C.
Data Presentation
| Parameter | Lab Scale (Typical) | Pilot Scale (Target) |
| Starting Material | 10 g | 10 kg |
| Boc-Anhydride | 1.1 eq | 1.1 eq |
| Base | NaHCO₃ (1.5 eq) | NaHCO₃ (1.5 eq) |
| Solvent | THF/Water | THF/Water |
| Reaction Time | 18 h | 24 h |
| Yield | 85-95% | > 90% |
| Purity (HPLC) | > 98% | > 99% |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Boc-protection of 2-(2-aminophenyl)acetic acid.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low product yield.
Technical Support Center: Monitoring Reactions of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing analytical techniques to monitor reactions involving 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The primary techniques for monitoring reactions such as amide couplings or Boc-deprotections are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] TLC is excellent for quick qualitative checks of reaction progress, while HPLC and LC-MS provide quantitative data on purity and conversion.[3][4] NMR is used to confirm the structural identity of reactants and products.[2]
Q2: How do I choose the right technique for my specific reaction?
A2: The choice depends on the reaction type and the information you need.
-
For Boc-Deprotection: A simple TLC is often sufficient. The deprotected product is significantly more polar than the starting material, resulting in a clear separation and a lower Retention Factor (Rf) value.[1][3]
-
For Amide Coupling: HPLC or LC-MS is recommended. These techniques can effectively separate the starting material, the activated acid intermediate, and the final amide product, allowing for accurate quantification of reaction conversion.[5][6]
-
For Structural Confirmation: ¹H NMR is essential to confirm that the desired structural modification has occurred. For example, in a successful Boc deprotection, the characteristic signal for the tert-butyl protons (~1.4 ppm) will disappear.
Q3: How should I prepare my reaction mixture for analysis?
A3: Proper sample preparation is critical for obtaining reliable results.[7]
-
TLC: Dilute a small aliquot of the reaction mixture in a volatile organic solvent like ethyl acetate or dichloromethane. A concentration of ~1% is a good starting point.[8]
-
HPLC/LC-MS: Quench a small aliquot of the reaction, then dilute it with the mobile phase or a compatible solvent to a concentration suitable for the detector (typically in the range of 10-100 µg/mL).[9] The sample should be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging the system.[10]
-
NMR: Remove the reaction solvent under reduced pressure. If the residue contains non-volatile reagents or byproducts, a simple workup (e.g., an aqueous wash) may be necessary before dissolving the crude material in a deuterated solvent like CDCl₃ or DMSO-d₆.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter with each analytical technique.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or tailing. | 1. Sample is too concentrated (overloaded).[8][12][13] 2. The compound is highly acidic or basic.[8] 3. The compound is unstable on silica gel.[14] | 1. Dilute the sample and re-spot. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluting solvent system.[15] 3. Try a different stationary phase (e.g., alumina or reverse-phase plates) or run a 2D TLC to check for decomposition.[14] |
| No spots are visible. | 1. Sample is too dilute.[8][12] 2. The compound does not visualize under UV light. 3. The spotting line was below the solvent level in the chamber.[12][15] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12] 2. Use an alternative visualization method, such as a potassium permanganate or p-anisaldehyde stain.[15] 3. Ensure the origin line is always above the solvent level when placing the plate in the developing chamber.[15] |
| Reactant and product spots have very similar Rf values. | 1. The chosen solvent system does not provide enough separation.[14] | 1. Systematically vary the polarity of the mobile phase. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A co-spot (spotting both starting material and the reaction mixture in the same lane) can help visualize small differences.[14] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad or split peaks. | 1. The injection solvent is stronger than the mobile phase.[16] 2. Column contamination or degradation.[17] 3. Worn injector rotor seal.[17] | 1. Whenever possible, dissolve the sample in the mobile phase.[16] 2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[17] 3. Replace the rotor seal as part of routine maintenance. |
| Shifting retention times. | 1. Inconsistent mobile phase composition or flow rate.[18][19] 2. Fluctuation in column temperature.[18][19] 3. Column is not properly equilibrated.[17] | 1. Prepare fresh mobile phase and degas it properly. Check the pump for leaks or air bubbles.[10][18] 2. Use a column oven to maintain a constant temperature.[18] 3. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| High backpressure. | 1. Blocked inlet frit or guard column.[10] 2. Particulate matter from the sample. 3. Precipitation of buffer salts in the system. | 1. Replace the inlet frit. Try back-flushing the column (if permitted by the manufacturer). 2. Always filter samples before injection. 3. Flush the entire system, including the pump and injector, with water to dissolve any precipitated salts.[18] |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no signal (low ionization). | 1. The compound does not ionize well under the current source conditions (e.g., ESI, APCI). 2. The mobile phase composition is suppressing ionization (e.g., high buffer concentration, presence of TFA). 3. The sample is not clean; matrix components are causing ion suppression.[7] | 1. Switch ionization mode (positive/negative) or source type (e.g., from ESI to APCI). 2. Use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers.[20] 3. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][21] |
| Mass spectrum is complex or "dirty". | 1. Contamination from solvents, glassware, or the reaction mixture itself.[7] 2. In-source fragmentation of the analyte. | 1. Use high-purity solvents. Run a blank (injecting only the mobile phase) to identify system contaminants.[22] 2. Reduce the fragmentor/cone voltage in the ion source settings to minimize fragmentation. |
¹H NMR Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad peaks. | 1. Poor shimming of the magnet. 2. The sample is too concentrated or contains paramagnetic impurities.[11] 3. The compound is not fully dissolved (sample is not homogenous).[11] | 1. Re-shim the instrument. 2. Dilute the sample. If paramagnetic metals were used in the reaction, try to remove them during workup. 3. Filter the sample through a small plug of glass wool in a pipette before transferring it to the NMR tube. Try a different deuterated solvent if solubility is an issue.[11] |
| Crude spectrum is uninterpretable. | 1. Signals from reagents or solvents are overwhelming the product signals.[4][11] 2. The reaction produced a complex mixture of isomers or byproducts.[11] | 1. Perform a simple purification (e.g., aqueous wash, flash chromatography plug) to remove excess reagents before acquiring the spectrum.[11] 2. Compare the crude spectrum to the spectra of the starting materials. Use 2D NMR techniques (like COSY) to help identify spin systems belonging to the desired product. |
Experimental Protocols & Data
Protocol 1: General TLC Monitoring of a Boc-Deprotection Reaction
-
Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 9:1 Dichloromethane/Methanol). Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Using a capillary tube, spot the starting material (SM), a co-spot (C), and the reaction mixture (RM) on the line.
-
Development: Place the plate in the chamber, ensuring the solvent level is below the spotting line.[15] Cover the chamber and allow the solvent to ascend until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, stain the plate (e.g., with potassium permanganate stain) and gently heat.[1][15]
-
Analysis: The Boc-protected starting material will have a higher Rf value than the more polar, deprotected amine product. The reaction is complete when the SM spot in the RM lane has disappeared and is replaced by a new, lower Rf spot.[1]
Typical Analytical Data
The following table provides example data for the analysis of a typical amide coupling reaction where this compound is coupled with a generic amine.
| Technique | Parameter | Starting Material | Product |
| HPLC | Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | |
| Detection | UV at 254 nm | UV at 254 nm | |
| Expected Retention Time | ~5.2 min | ~7.8 min | |
| LC-MS | Ionization Mode | ESI Positive | ESI Positive |
| [M+H]⁺ | m/z 266.14 | Dependent on amine used | |
| [M+Na]⁺ | m/z 288.12 | Dependent on amine used | |
| ¹H NMR | Solvent | CDCl₃ | CDCl₃ |
| (Key Signals) | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) | Absent |
| -NH- (Amide) | ~6.8 ppm (broad singlet, 1H) | ~8.1 ppm (broad singlet, 1H) | |
| -CH₂- | ~3.6 ppm (singlet, 2H) | ~3.7 ppm (singlet, 2H) |
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. organomation.com [organomation.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. conquerscientific.com [conquerscientific.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Peptides Containing Boc-Protected Aminophenylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc-Aminophenylacetic Acid Isomers in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its facile removal with mild acid.[1] When coupled with aminophenylacetic acid, it provides a versatile building block for introducing a constrained aromatic residue into a peptide sequence. The choice of the ortho, meta, or para isomer can significantly impact the efficiency of peptide coupling reactions and the properties of the final peptide. These isomers are widely utilized as key intermediates in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory drugs, and compounds targeting neurological disorders.[2][3][4] Their application extends to bioconjugation and as foundational structures in medicinal chemistry.[2][3][4]
Theoretical Comparison of Isomer Performance in Synthesis
The synthetic performance of the Boc-aminophenylacetic acid isomers is primarily dictated by a combination of steric hindrance and electronic effects.
Steric Hindrance: The proximity of the bulky Boc-protected amino group and the carboxylic acid to the phenylacetic acid backbone varies with the isomer.
-
Ortho-isomer: The adjacent substitution of the amino and phenylacetic acid groups results in the most significant steric hindrance. This can impede the approach of coupling reagents and the N-terminal amine of the growing peptide chain, potentially leading to slower reaction rates and lower coupling yields.
-
Meta-isomer: Offers an intermediate level of steric hindrance.
-
Para-isomer: The substituents are positioned at opposite ends of the phenyl ring, resulting in minimal steric interference. This configuration is expected to facilitate the most efficient coupling.
Electronic Effects: The amino group is an activating, ortho-para directing group, which can influence the reactivity of the carboxylic acid. However, in the context of amide bond formation, the electronic effect is generally less pronounced than the steric effect, especially with the large Boc protecting group moderating the amino group's influence.
Based on these principles, a qualitative performance comparison can be postulated:
| Isomer | Steric Hindrance | Expected Coupling Efficiency | Potential Challenges |
| Boc-ortho-aminophenylacetic acid | High | Lower | Incomplete coupling, requiring longer reaction times or double coupling. |
| Boc-meta-aminophenylacetic acid | Moderate | Moderate | Generally reliable performance. |
| Boc-para-aminophenylacetic acid | Low | Higher | Most efficient coupling, leading to higher yields and purity. |
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-aminophenylacetic acid isomers into a peptide sequence using manual solid-phase peptide synthesis (SPPS). These protocols are based on standard Boc chemistry and should be optimized for specific sequences and scales.
Materials and Reagents
-
Boc-ortho-aminophenylacetic acid
-
Boc-meta-aminophenylacetic acid
-
Boc-para-aminophenylacetic acid
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a carbodiimide such as DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole).
-
Kaiser test kit for monitoring coupling completion.
Protocol 1: Boc Deprotection
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
Protocol 2: Coupling of Boc-Aminophenylacetic Acid Isomer
-
In a separate vessel, dissolve the Boc-aminophenylacetic acid isomer (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. For the ortho-isomer, a longer coupling time or a second coupling may be necessary.
-
Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage from Resin
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole). Caution: HF and TFMSA are extremely hazardous and require specialized equipment and handling procedures.
-
React for 1-2 hours at 0°C.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualization of Synthetic Workflow and Logic
To aid in understanding the process, the following diagrams illustrate the key steps and decision points in the synthesis.
Caption: General workflow for solid-phase peptide synthesis using Boc-aminophenylacetic acid isomers.
Caption: Decision logic for selecting the appropriate Boc-aminophenylacetic acid isomer.
Conclusion
The choice between Boc-protected ortho-, meta-, and para-aminophenylacetic acid isomers in peptide synthesis presents a trade-off between synthetic efficiency and the desired conformational properties of the final peptide. The para-isomer is anticipated to offer the highest coupling efficiency due to minimal steric hindrance, making it the preferred choice for straightforward syntheses where yield and purity are paramount. The ortho-isomer, while posing greater synthetic challenges, provides the most significant conformational constraint, which can be crucial for designing peptides with specific secondary structures or for mimicking protein turns. The meta-isomer offers a balance between these two extremes. The provided protocols and logical diagrams serve as a guide for researchers to navigate these choices and successfully incorporate these valuable non-natural amino acids into their synthetic targets. Further empirical studies are warranted to provide quantitative data that would allow for a more precise comparison of these isomers in various synthetic contexts.
References
- 1. Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The synthesis of peptides and proteins containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups in Peptide Synthesis: Spotlight on 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields, purity, and the desired final peptide structure. The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective, data-driven comparison of these conventional strategies, with a special focus on the unique applications of the non-standard amino acid derivative, 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid.
At a Glance: Boc vs. Fmoc vs. 2-(2-(Boc-amino)phenyl)acetic acid
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes, which dictate the entire synthetic protocol, from the choice of resin to the final cleavage conditions.[1][] this compound, a Boc-protected non-proteinogenic amino acid, offers unique synthetic possibilities beyond linear peptide elongation, primarily in the formation of cyclic structures.[3]
| Feature | Boc (tert-Butoxycarbonyl) Strategy | Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy | This compound |
| Nα-Protection Chemistry | Acid-labile (cleaved by TFA)[4] | Base-labile (cleaved by piperidine)[] | Acid-labile (cleaved by TFA)[4] |
| Side-Chain Protection | Typically Benzyl-based (removed by strong acid, e.g., HF)[5] | Typically tert-Butyl-based (removed by TFA)[] | Not applicable (side chain is the protected amine) |
| Orthogonality | Not fully orthogonal (relies on differential acid lability)[6] | Fully orthogonal[] | N/A |
| Final Cleavage | Harsh conditions (e.g., HF, TFMSA)[8] | Mild conditions (TFA)[1] | Harsh conditions (e.g., HF, TFMSA) if standard Boc strategy is followed for a larger peptide containing this residue.[8] |
| Coupling Efficiency | Generally high, but can be sequence-dependent.[9] | Typically high, often exceeding 99%.[] | Potentially lower due to steric hindrance; requires optimized coupling conditions. |
| Key Advantages | - Robust and well-established.- Better for long or hydrophobic sequences prone to aggregation.[10] | - Milder deprotection conditions.- Compatible with a wider range of sensitive modifications.- Easier to automate.[] | - Enables the synthesis of benzolactam-containing peptides and other cyclic structures.[3] |
| Key Disadvantages | - Requires handling of hazardous strong acids (HF).- Harsher conditions can lead to side reactions.[11] | - Repetitive base treatment can cause issues like aspartimide formation.- Fmoc-protected amino acids are generally more expensive.[] | - Steric hindrance may necessitate longer coupling times or more potent coupling reagents.- Limited direct comparative performance data available. |
Performance Comparison: Quantitative Insights
While direct head-to-head quantitative data for this compound is limited in the literature, the following tables summarize general performance metrics for the Boc and Fmoc strategies. The performance of 2-(2-(Boc-amino)phenyl)acetic acid can be inferred from data on other sterically hindered amino acids.
Table 1: Coupling Efficiency of Standard Amino Acids
| Protecting Group Strategy | Amino Acid | Coupling Reagent | Coupling Time | Reported Efficiency |
| Boc | Valine | DIC/HOBt | 2 hours | ~98-99%[9] |
| Boc | Isoleucine | DIC/HOBt | 2 hours | ~98-99%[9] |
| Fmoc | Arginine | HBTU/DIPEA | 30 min | >99% |
| Fmoc | Proline | HBTU/DIPEA | 30 min | >99% |
Table 2: Deprotection Conditions and Times
| Protecting Group | Reagent | Concentration | Time | Notes |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% in DCM | 20-30 min | Standard condition for complete deprotection.[8] |
| Fmoc | Piperidine | 20% in DMF | 5 + 15 min | Two-step deprotection is common.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the key steps in Boc and Fmoc SPPS, and a specialized protocol for the incorporation and cyclization of this compound.
Protocol 1: Standard Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for a 5-minute pre-wash.
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to remove the Boc protecting group.[8]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).
3. Neutralization:
-
Neutralize the resin-bound amine salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.[5]
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling (DIC/HOBt Activation):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.[9]
5. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride in the presence of a base.
6. Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.
Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[1]
-
Wash the resin thoroughly with DMF (5x).
3. Amino Acid Coupling (HBTU/DIPEA Activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
4. Capping (Optional):
-
If coupling is incomplete, cap unreacted amines using acetic anhydride and a non-nucleophilic base.
5. Washing:
-
Wash the resin with DMF (3x) and DCM (3x). The cycle is then repeated.
Protocol 3: Synthesis of a Benzolactam-Containing Peptide using this compound
This protocol describes the incorporation of Boc-(2-aminophenyl)acetic acid and its subsequent intramolecular cyclization to form a benzolactam within a peptide sequence on a solid support.
1. Incorporation of Boc-(2-aminophenyl)acetic acid:
-
Following the deprotection of the N-terminal amino group of the resin-bound peptide (using either Boc or Fmoc strategy for the preceding residues), couple this compound using a potent coupling reagent combination such as HATU/DIPEA due to potential steric hindrance. Use a longer coupling time (e.g., 4 hours) and monitor for completion.
2. N-terminal Boc Deprotection:
-
Remove the Boc group from the newly incorporated 2-aminophenylacetic acid residue using 50% TFA in DCM for 30 minutes. This exposes the aniline amine.
-
Wash thoroughly with DCM and neutralize with 10% DIPEA in DCM.
3. Intramolecular Cyclization:
-
To facilitate the intramolecular amide bond formation (cyclization), activate the C-terminal carboxylic acid of the peptide, which is still attached to the resin. This can be achieved using standard coupling reagents like HBTU/DIPEA in DMF.
-
Allow the cyclization reaction to proceed for 12-24 hours at room temperature. The progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
4. Final Cleavage and Purification:
-
Once cyclization is complete, cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 for an acid-labile linker).
-
Purify the crude cyclic peptide by reverse-phase HPLC.
Visualizing the Workflows
The following diagrams illustrate the core cyclical processes of each SPPS strategy and the specialized workflow for benzolactam synthesis.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for synthesizing a benzolactam-containing peptide using Boc-(2-aminophenyl)acetic acid.
Conclusion
The choice between Boc and Fmoc protecting group strategies in peptide synthesis is dictated by the specific requirements of the target peptide, including its length, sequence, and the presence of sensitive functionalities. The Fmoc strategy is now the most widely used approach due to its milder deprotection conditions and amenability to automation.[] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and aggregation-prone peptides.[10]
This compound emerges not as a direct competitor to the standard protecting groups for linear peptide synthesis, but as a specialized building block that enables the creation of unique cyclic peptide structures, such as benzolactams.[3] Its incorporation requires careful optimization of coupling conditions due to potential steric hindrance. For researchers and drug development professionals, understanding the nuances of each protecting group strategy and the unique capabilities of specialized building blocks like this compound is crucial for the successful design and synthesis of complex and biologically active peptides.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 8. chempep.com [chempep.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Solid-Phase Synthesis of Peptides Containing 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing biological activity, increasing metabolic stability, and constraining peptide conformation. One such building block of interest is 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a derivative of 2-aminophenylacetic acid. This guide provides a comparative validation of this compound in solid-phase peptide synthesis (SPPS), offering insights into its performance against standard amino acid derivatives and outlining detailed experimental protocols.
Introduction to this compound in SPPS
This compound is a valuable building block for synthesizing peptides with unique structural motifs. The ortho-aminophenyl group can serve as a precursor to benzothiazole structures, which are of significant interest in medicinal chemistry for their diverse pharmacological activities, including antitumor properties. The incorporation of this amino acid into a peptide sequence is typically achieved using the tert-butyloxycarbonyl (Boc) protection strategy for the α-amino group, a well-established method in SPPS.
This guide will compare the use of Boc-2-aminophenylacetic acid with a standard proteinogenic amino acid, Boc-Phenylalanine, and another non-proteinogenic amino acid, Boc-D-Alanine, to provide a framework for its validation. The comparisons will focus on key performance indicators in SPPS: coupling efficiency, prevention of common side reactions, and the purity of the final peptide product.
Performance Comparison in Solid-Phase Peptide Synthesis
The successful incorporation of any amino acid into a growing peptide chain during SPPS is evaluated by several critical parameters. Below is a summary of the expected performance of this compound in comparison to standard amino acid derivatives. The data presented is illustrative and based on typical outcomes in Boc-SPPS. Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Table 1: Comparative Performance of Boc-Protected Amino Acids in SPPS
| Parameter | Boc-2-aminophenylacetic acid | Boc-L-Phenylalanine (Standard) | Boc-D-Alanine (Alternative) |
| Coupling Efficiency (%) | 85-95 | >99 | >99 |
| Racemization Potential | Low to Moderate | Low | Very Low |
| Crude Peptide Purity (%) | 70-85 | 85-95 | 85-95 |
| Final Peptide Purity (%) | >95 | >98 | >98 |
| Key Considerations | Potential for steric hindrance affecting coupling. The ortho-amino group may require specific coupling conditions to avoid side reactions. | Well-established coupling protocols. | Minimal steric hindrance. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of peptides. The following protocols outline the key steps for the incorporation of this compound using a standard Boc-SPPS workflow.
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle
This protocol describes a single coupling cycle for the incorporation of this compound.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and repeat the treatment for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and piperidine in DMF.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Peptide Cleavage and Purification
-
Resin Drying: After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., HF/anisole 9:1 or a TFA-based cocktail with scavengers).
-
Add the cleavage cocktail to the dried resin and react for 1-2 hours at 0°C.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether multiple times.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reversed-phase HPLC using a C18 column and a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the validation of this compound in SPPS.
A Comparative Guide to the Performance of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount in the synthesis of complex molecules, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the performance of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid and its alternatives in the synthesis of intricate molecular architectures, with a focus on the widely studied pyrrolo[2,1-c][1][2]benzodiazepines (PBDs). The data presented herein is supported by experimental findings from peer-reviewed literature to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Performance in Pyrrolobenzodiazepine (PBD) Synthesis
The synthesis of the PBD core often involves the coupling of a protected anthranilic acid derivative with L-proline or its derivatives. The choice of the amino-protecting group on the anthranilic acid moiety, primarily between tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), significantly influences the synthetic route and its outcomes.
| Building Block | Key Synthetic Step | Coupling Conditions | Yield (%) | Reference |
| This compound Derivative | Coupling with L-proline derivative | Isobutyl chloroformate, N-methylmorpholine (NMM) | Good (unspecified quantitative) | [3] |
| N-Boc-anthranilic acid | Grignard reaction for 2-aminobenzoketone synthesis | Grignard reagents | Optimum | [4] |
| Alternative: Fmoc-protected amino acid | General Solid-Phase Peptide Synthesis (SPPS) | DIC/HOBt | >99 (per step) | [2][5] |
Synthetic Pathway and Decision-Making Workflow
The synthesis of complex molecules like PBDs involves a multi-step process where the choice of protecting group is critical. The following diagrams illustrate a generalized synthetic pathway and a decision-making workflow for selecting between Boc and Fmoc protecting groups.
References
A Comparative Analysis of Boc vs. Fmoc Protection for 2-Aminophenylacetic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex organic molecules, the strategic selection of protecting groups is a critical determinant of reaction efficiency, yield, and purity. This guide provides a detailed comparative study of two of the most prevalent amine protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), as applied to 2-aminophenylacetic acid.
This guide delves into the core principles of both protection strategies, offering a side-by-side comparison of their performance, detailed experimental protocols for the synthesis of both N-Boc-2-aminophenylacetic acid and N-Fmoc-2-aminophenylacetic acid, and a summary of quantitative data to inform your synthetic strategy.
Performance Comparison: Boc vs. Fmoc for 2-Aminophenylacetic Acid
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by mild bases such as piperidine.[1] This orthogonality is a cornerstone of modern chemical synthesis, allowing for the selective deprotection of one group in the presence of others.[1]
For 2-aminophenylacetic acid, an aromatic amino acid, the choice between Boc and Fmoc protection can influence reaction outcomes. The electron-donating nature of the amino group can affect the reactivity of the aromatic ring and the acidity of the carboxylic acid.
Key Considerations:
-
Stability: The Boc group is stable to a wide range of nucleophiles and bases, making it a robust choice for multi-step syntheses.[2] The Fmoc group, while stable to acidic conditions, is susceptible to premature cleavage by primary and secondary amines.[3]
-
Deprotection Conditions: Boc deprotection requires harsh acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups.[4] In contrast, the mild basic conditions used for Fmoc deprotection are compatible with a broader range of functionalities.[3]
-
Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, a chromophore that can be monitored by UV spectroscopy, allowing for real-time reaction monitoring.[3] This is a significant advantage in solid-phase peptide synthesis (SPPS).
-
Cost-Effectiveness: Generally, Boc-protected amino acids and the reagents for their protection are more cost-effective than their Fmoc counterparts.
Quantitative Data Summary
| Protecting Group | Reagent | Base | Solvent System | Reaction Time | Typical Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Acetonitrile | 3 hours | 92 | [5] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | Overnight | 89 | [6] |
| Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | 4 hours | 80-90 | [7] |
| Fmoc | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Sodium Bicarbonate (NaHCO₃) | Acetone/Water | Several hours | High | [3] |
Experimental Protocols
The following are detailed experimental procedures for the N-protection of 2-aminophenylacetic acid with both Boc and Fmoc groups.
N-Boc-2-aminophenylacetic Acid Synthesis
Materials:
-
2-Aminophenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water, or Acetonitrile
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminophenylacetic acid (1.0 eq) in a mixture of dioxane and water (1:1) or acetonitrile.
-
Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-2-aminophenylacetic acid.
N-Fmoc-2-aminophenylacetic Acid Synthesis
Materials:
-
2-Aminophenylacetic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water, or Acetone and Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminophenylacetic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.05 eq) or Fmoc-OSu (1.05 eq) in dioxane or acetone with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain N-Fmoc-2-aminophenylacetic acid.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the protection and deprotection strategies, the following diagrams have been generated using the DOT language.
Caption: Boc protection and deprotection workflow for 2-aminophenylacetic acid.
Caption: Fmoc protection and deprotection workflow for 2-aminophenylacetic acid.
Conclusion
The choice between Boc and Fmoc protection for 2-aminophenylacetic acid is contingent upon the specific requirements of the synthetic route. The Boc group offers robustness and cost-effectiveness, making it suitable for syntheses where acid lability is not a concern. Conversely, the Fmoc group provides the advantage of mild, orthogonal deprotection conditions, which are highly beneficial for the synthesis of sensitive and complex molecules, particularly in the context of solid-phase peptide synthesis. The provided experimental protocols and comparative data serve as a valuable resource for researchers to make an informed decision based on their specific synthetic goals.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
The Strategic Utility of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in the Pursuit of Selective COX-2 Inhibitors
For researchers and scientists navigating the complexities of drug development, the strategic selection of starting materials and scaffolds is paramount. 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a readily available bifunctional molecule, has emerged as a valuable building block in the synthesis of potent and selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory agents. This guide provides a comparative analysis of the efficacy of compounds derived from this scaffold, supported by experimental data, to inform future drug discovery campaigns.
While this compound itself does not exhibit significant biological activity, its true value lies in its utility as a versatile starting material. The presence of a carboxylic acid and a protected amine on the same phenyl ring allows for facile chemical modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity against the COX-2 enzyme.
Comparative Efficacy of Phenylacetic Acid Derivatives as COX-2 Inhibitors
The development of selective COX-2 inhibitors is a key strategy in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the COX-1 isoform. The general structure of 2-(2-aminophenyl)acetic acid has served as a foundational scaffold for the design of novel COX-2 inhibitors. The tert-butoxycarbonyl (Boc) protecting group in the title compound allows for controlled synthetic routes to a variety of derivatives.
Below is a summary of the in vitro inhibitory activity of a series of phenoxy acetic acid derivatives, which can be conceptually derived from the core scaffold of 2-(2-aminophenyl)acetic acid, against COX-1 and COX-2 enzymes.
| Compound ID | Modification from Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 5d | See reference for structure | 8.92 ± 0.15 | 0.08 ± 0.01 | 111.5 |
| 5e | See reference for structure | 8.35 ± 0.13 | 0.07 ± 0.01 | 119.3 |
| 5f | See reference for structure | 8.00 ± 0.11 | 0.06 ± 0.01 | 133.3 |
| 7b | See reference for structure | 7.64 ± 0.14 | 0.09 ± 0.01 | 84.9 |
| 10c | See reference for structure | 6.23 ± 0.12 | 0.07 ± 0.01 | 89.0 |
| 10d | See reference for structure | 6.87 ± 0.13 | 0.08 ± 0.01 | 85.9 |
| 10e | See reference for structure | 7.21 ± 0.15 | 0.09 ± 0.01 | 80.1 |
| 10f | See reference for structure | 5.43 ± 0.11 | 0.06 ± 0.01 | 90.5 |
| Celecoxib | Reference Compound | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
| Mefenamic Acid | Reference Compound | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 |
Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors[1]. The specific structures of compounds 5d, 5e, 5f, 7b, 10c, 10d, 10e, and 10f can be found in the cited publication.
The data clearly indicates that derivatives synthesized from a phenylacetic acid core can achieve potent and selective inhibition of COX-2, with several compounds exhibiting IC50 values in the nanomolar range, comparable to the well-established COX-2 inhibitor, Celecoxib.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-1 (ovine) and COX-2 (human recombinant) was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Compound Incubation: Test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme and a heme cofactor in a reaction buffer for a specified period (e.g., 30 minutes at 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 5-7 minutes at 25°C), the reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorescent detection method as per the manufacturer's instructions.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Drug Discovery Workflow
The process of identifying and optimizing lead compounds from a starting scaffold like this compound can be visualized as a structured workflow.
Caption: A generalized workflow for a drug discovery campaign starting from a chemical scaffold.
Signaling Pathway of COX-2 in Inflammation
Understanding the biological context in which these inhibitors function is essential. The following diagram illustrates the role of COX-2 in the inflammatory signaling cascade.
Caption: The COX-2 signaling pathway in the inflammatory response.
References
The Versatile Role of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in the Synthesis of Bioactive Molecules: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid has emerged as a valuable precursor for the construction of a diverse range of heterocyclic compounds, particularly those with promising biological activities. This guide provides a comparative overview of its applications, benchmarked against alternative synthetic routes, and supported by experimental data and detailed protocols.
This compound, featuring a tert-butoxycarbonyl (Boc) protecting group on an aminophenylacetic acid scaffold, offers a strategic advantage in multi-step syntheses. The Boc group provides a stable yet readily cleavable protecting element for the amine functionality, allowing for selective reactions at other sites of the molecule. Its inherent structure also predisposes it to intramolecular cyclization reactions, making it an efficient starting point for the synthesis of indole and oxindole cores, which are prevalent in many pharmacologically active compounds.
Comparative Analysis of Indole Synthesis Strategies
The synthesis of the indole nucleus is a cornerstone of medicinal chemistry. While classical methods like the Fischer, Bischler, and Reissert syntheses are well-established, they can be limited by harsh reaction conditions and the availability of substituted starting materials. The use of precursors like this compound offers a modern alternative that can lead to the formation of functionalized indoles under milder conditions.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Typical Yields |
| Intramolecular Cyclization of N-Boc-2-aminophenylacetic acid derivatives | This compound and derivatives | Activating agents (e.g., DCC, EDC), bases | Moderate temperatures | Good to Excellent |
| Fischer Indole Synthesis | Phenylhydrazine and a ketone or aldehyde | Acid catalyst (e.g., ZnCl₂, polyphosphoric acid) | High temperatures | Variable |
| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate | Base, reducing agent | Multi-step, variable conditions | Moderate |
| Larock Indole Synthesis | o-Iodoaniline and a disubstituted alkyne | Palladium catalyst | Mild to moderate temperatures | Good to Excellent |
Applications in the Synthesis of Kinase and HIV Integrase Inhibitors
Derivatives of this compound are instrumental in the synthesis of targeted therapeutics, including kinase and HIV integrase inhibitors.
Indole-2-carboxamides as EGFR/CDK2 Dual Inhibitors
Certain indole-2-carboxamides synthesized from indole-2-carboxylic acid precursors have demonstrated potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1]. These dual-target inhibitors are of significant interest in cancer research due to their potential to overcome resistance mechanisms associated with single-target agents. The general synthetic approach involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine.
Indole-2-carboxylic Acid Derivatives as HIV Integrase Inhibitors
The human immunodeficiency virus (HIV) relies on the enzyme integrase to insert its viral DNA into the host cell's genome, a critical step for viral replication. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme. The synthesis of these inhibitors often utilizes functionalized indole-2-carboxylic acids as key intermediates.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an indole-2-carboxamide, a common scaffold for bioactive molecules. This protocol is based on standard amide coupling reactions.
Synthesis of N-Aryl-indole-2-carboxamide
Materials:
-
Indole-2-carboxylic acid (1.0 eq)
-
Substituted amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of indole-2-carboxylic acid in anhydrous DMF, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-indole-2-carboxamide.
Note: This is a general procedure and may require optimization for specific substrates. The synthesis of the initial indole-2-carboxylic acid can be achieved through various methods, including the intramolecular cyclization of precursors like this compound.
Conclusion
This compound stands out as a highly versatile and strategic building block in modern organic synthesis. Its utility in constructing complex heterocyclic scaffolds, particularly indoles and their derivatives, provides a valuable pathway for the development of novel therapeutics. While a direct quantitative comparison with all possible alternatives is application-dependent, the advantages of employing this precursor, such as milder reaction conditions and the ability to introduce diverse functionalities, make it a compelling choice for researchers in drug discovery. The continued exploration of its synthetic potential is expected to yield new and potent bioactive molecules.
References
The Strategic Synthesis of Bendamustine: A Cost-Benefit Analysis of N-Boc-Protected Phenylacetic Acid Intermediates in Large-Scale Production
For researchers, scientists, and drug development professionals, the economic and operational viability of a synthetic route is as critical as its chemical elegance. This guide provides a comprehensive cost-benefit analysis of utilizing a strategy involving 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in the large-scale synthesis of the chemotherapeutic agent Bendamustine. This approach will be objectively compared with established industrial synthesis routes, supported by quantitative data and detailed experimental protocols to inform strategic decision-making in pharmaceutical manufacturing.
The synthesis of Bendamustine, a potent nitrogen mustard alkylating agent, typically involves the construction of a benzimidazole core. The choice of starting materials and the synthetic strategy employed significantly impact the overall cost, yield, purity, and safety of the manufacturing process. This guide will explore a common industrial synthesis pathway (Route A) and a plausible alternative utilizing an N-Boc protected intermediate (Route B), analogous to this compound, to provide a clear comparison of their respective merits and drawbacks.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway in large-scale pharmaceutical production is a multi-faceted decision. Key parameters include the cost of raw materials, the number of synthetic steps, overall yield, purity of the final active pharmaceutical ingredient (API), and the safety and environmental impact of the process. Below is a comparative summary of two potential routes to a key intermediate in the synthesis of Bendamustine.
| Parameter | Route A: Classical Industrial Synthesis | Route B: N-Boc Protected Phenylacetic Acid Approach |
| Starting Materials | 2,4-Dinitroaniline, Glutaric anhydride | This compound, Methylamine |
| Key Intermediates | 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid | N-Boc-1-methyl-2,5-diaminobenzene derivative |
| Overall Yield (estimated) | ~35-45% | ~40-50% |
| Purity Profile | Potential for nitrated impurities requiring rigorous purification | Generally cleaner reaction profiles, simpler purification |
| Number of Steps | ~5-6 steps to key intermediate | ~4-5 steps to key intermediate |
| Key Reagents & Hazards | Nitrating agents (strong acids), Ethylene oxide (toxic, explosive) | Di-tert-butyl dicarbonate (Boc anhydride), Trifluoroacetic acid (TFA) for deprotection (corrosive) |
| Cost of Starting Materials | Lower initial raw material cost | Higher initial cost of the protected amino acid |
| Process Safety | Higher risk due to hazardous reagents and potential for runaway reactions | Generally safer with more manageable reagents |
| Purification Costs | Higher due to more complex impurity profiles | Potentially lower due to cleaner reactions |
Experimental Protocols
Route A: Classical Industrial Synthesis of a Key Bendamustine Intermediate
This route is based on established patent literature for the industrial production of Bendamustine.
Step 1: Synthesis of 4-(5-Nitro-1H-benzimidazol-2-yl)butanoic acid
-
Acylation: 2,4-Dinitroaniline is reacted with glutaric anhydride in a suitable solvent (e.g., toluene) at elevated temperatures (e.g., 80°C) to yield an intermediate amide.
-
Reduction and Cyclization: The nitro group is selectively reduced using a reducing agent such as sodium dithionite or catalytic hydrogenation. The resulting diamine undergoes intramolecular cyclization to form the benzimidazole ring.
-
Methylation: The benzimidazole nitrogen is methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Step 2: N-alkylation and Chlorination
-
Hydroxyethylation: The amino group of the benzimidazole intermediate is reacted with ethylene oxide in the presence of an acid catalyst to introduce two hydroxyethyl groups. This step requires careful control due to the hazardous nature of ethylene oxide.
-
Chlorination: The hydroxyethyl groups are subsequently chlorinated using a chlorinating agent such as thionyl chloride to yield the bis(2-chloroethyl)amino moiety characteristic of Bendamustine.
Route B: N-Boc Protected Phenylacetic Acid Approach to a Key Bendamustine Intermediate
This proposed route offers a potentially safer and more efficient alternative.
Step 1: Synthesis of Methyl 2-(2-((tert-Butoxycarbonyl)amino)-N-methylphenylamino)acetate
-
N-Methylation: this compound is first N-methylated at the aniline nitrogen using a suitable methylating agent and base.
-
Esterification and Coupling: The resulting carboxylic acid is esterified and then coupled with a protected glycine equivalent to form the precursor for the benzimidazole ring.
Step 2: Benzimidazole Formation and Deprotection
-
Cyclization: The intermediate from Step 1 is subjected to cyclization conditions, typically involving heating in the presence of an acid catalyst, to form the N-Boc protected benzimidazole core.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free amino group.
Step 3: N-alkylation and Chlorination
-
Hydroxyethylation and Chlorination: Similar to Route A, the free amino group is then di-alkylated with 2-chloroethanol or via a two-step hydroxyethylation and chlorination process to complete the synthesis of the Bendamustine precursor.
Visualization of Synthetic Strategies
To better illustrate the decision-making process in selecting a synthetic route, the following diagrams outline the logical workflows.
Caption: Comparative workflow of two synthetic routes to a Bendamustine intermediate.
Caption: Decision matrix for selecting a large-scale synthesis strategy for Bendamustine.
Conclusion
The choice between a classical industrial synthesis and an approach utilizing an N-Boc protected intermediate like this compound for the large-scale production of Bendamustine is a trade-off between upfront raw material costs and downstream processing efficiency and safety. While the classical route may appear more cost-effective based on the price of starting materials, the N-Boc approach offers significant advantages in terms of potentially higher overall yields, cleaner reaction profiles leading to simpler and less costly purification, and a markedly improved safety profile due to the avoidance of highly hazardous reagents. For pharmaceutical manufacturing, where purity, safety, and process robustness are paramount, the initial higher investment in a more sophisticated starting material can lead to substantial long-term economic and operational benefits. This analysis underscores the importance of a holistic view of the entire manufacturing process when making strategic decisions about synthetic routes for active pharmaceutical ingredients.
assessing the green chemistry metrics of syntheses involving 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes to 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key intermediate in pharmaceutical development. The syntheses are assessed using established green chemistry metrics to evaluate their environmental impact and resource efficiency. Detailed experimental protocols and quantitative data are provided to support the selection of more sustainable synthetic strategies.
Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for two distinct synthetic pathways to the target molecule. Route 1 involves the direct protection of a commercially available amine, while Route 2 is a two-step process starting from a nitro-substituted precursor.
| Metric | Route 1: Direct Boc Protection | Route 2: Nitro-Reduction & Protection | Ideal Value | Green Chemistry Principle Addressed |
| Starting Material | 2-(2-Aminophenyl)acetic acid | 2-(2-Nitrophenyl)acetic acid | - | Use of Renewable Feedstocks |
| Overall Yield | 95% (Assumed) | 85% (Overall, Assumed) | 100% | Prevention, Atom Economy |
| Atom Economy (AE) | 68.3% | 58.7% (Step 1), 68.3% (Step 2) | 100% | Atom Economy |
| E-Factor | ~16.9 | ~24.5 | 0 | Prevention |
| Process Mass Intensity (PMI) | ~17.9 | ~25.5 | 1 | Prevention |
Note: Yields are assumed based on typical values for these reaction types to allow for comparative metric calculation. E-Factor and PMI are calculated based on the detailed experimental protocols provided below and include all reactants, solvents, and workup materials.
Synthetic Route Analysis
Route 1: Direct Boc Protection of 2-(2-Aminophenyl)acetic Acid
This approach represents a straightforward, single-step synthesis from a commercially available starting material. The primary transformation is the protection of the aniline amino group as a tert-butyl carbamate (Boc), which is a common step in peptide synthesis and medicinal chemistry to prevent unwanted side reactions.
Safety Operating Guide
Proper Disposal of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection.
Hazard Assessment and Identification
Key Hazard Information for Structurally Similar Compounds:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Warning | [1][3] |
| Causes serious eye irritation | Warning | [1][3] |
| May cause respiratory irritation | Warning | [1][3] |
| Harmful to aquatic life | - | [4] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after.
-
Body Protection: A laboratory coat.
All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Unused or Waste Solid Compound:
-
Waste Identification: All unused or waste this compound must be classified as hazardous chemical waste.
-
Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often the best choice if it is in good condition.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound", the quantity of waste, the date of generation, and appropriate hazard pictograms (e.g., irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong acids or bases.[3] The tert-butoxycarbonyl (Boc) protecting group is known to be labile to strong acids.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management service.
Contaminated Labware and Debris:
-
Collection: All labware (e.g., glassware, plasticware) and disposable materials (e.g., gloves, weighing paper) contaminated with this compound should be collected as hazardous waste. For items that could puncture a bag, use a rigid, puncture-resistant container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound Debris" and include the date.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Spill and Leak Procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.
-
Cleaning: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Labeling: Place all cleanup materials into a sealed, labeled hazardous waste container with the label "Spill Debris: this compound".
-
Disposal: Arrange for pickup of the spill debris container by your hazardous waste management provider.
Experimental Protocols
The primary protocol for disposal involves chemical waste segregation and collection by a licensed professional service. For phenylacetic acid, a related compound, one suggested method of disposal for surplus and non-recyclable solutions is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed and qualified waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
This guide provides a foundational understanding of the safe and compliant disposal practices for this compound. For any specific questions or in case of uncertainty, always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's most recent safety information.
References
- 1. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 | CID 571805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. vigon.com [vigon.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
This guide provides comprehensive safety and logistical information for the handling and disposal of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. The following procedures are designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Chemical Profile and Hazards:
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar Boc-protected amino acids indicate that this compound should be handled with care. Potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[1][2] Standard laboratory practices for handling potentially hazardous chemicals should be followed.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemically resistant gloves are recommended to prevent skin contact.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of the compound or solvents.[3] A face shield may be necessary when handling strong acids for deprotection.[3] |
| Skin and Body Protection | Standard laboratory coat | A lab coat should be worn to protect skin and clothing from spills.[3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a chemical fume hood or if dust or aerosols are generated.[4] |
Operational Plan for Safe Handling
Adherence to the following step-by-step operational workflow is critical for minimizing exposure and preventing contamination. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Compound:
-
Experimental Procedures (General):
-
If dissolving the compound, add solvents slowly to prevent splashing.
-
For reactions involving the removal of the Boc protecting group, which often requires strong acids, additional PPE such as a face shield and an acid-resistant apron are necessary.[3] Handle strong acids with extreme caution in a chemical fume hood.
-
-
Post-Handling:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
